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  • Product: ANILINE, p-CHLORO-N-METHYL-N-NITROSO-
  • CAS: 1007-19-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to p-Chloro-N-methyl-N-nitrosoaniline: Molecular Structure, Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction p-Chloro-N-methyl-N-nitrosoaniline, with the IUPAC name N-(4-chlorophenyl)-N-methylnitrous amide, is a chlorinated N-nitrosamine derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloro-N-methyl-N-nitrosoaniline, with the IUPAC name N-(4-chlorophenyl)-N-methylnitrous amide, is a chlorinated N-nitrosamine derivative of aniline.[1] As a member of the N-nitroso compound family, it is of significant interest to researchers in toxicology, carcinogenesis, and synthetic chemistry. The presence of the nitroso group (-N=O) attached to a nitrogen atom is a key structural feature that imparts potent biological activity, including genotoxicity and carcinogenicity, to this class of molecules.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis protocol, and a thorough discussion of the toxicological implications of p-chloro-N-methyl-N-nitrosoaniline, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

The molecular structure of p-chloro-N-methyl-N-nitrosoaniline is characterized by a p-chlorinated phenyl ring attached to a nitrogen atom, which is also bonded to a methyl group and a nitroso group. This arrangement significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
IUPAC Name N-(4-chlorophenyl)-N-methylnitrous amide[1]
CAS Number 1007-19-8[1]
SMILES CN(C1=CC=C(C=C1)Cl)N=O[1]

The presence of the chlorine atom in the para position of the aniline ring modifies the electron density of the aromatic system, which can, in turn, affect the metabolic activation and detoxification pathways of the molecule within a biological system.

Caption: 2D Molecular Structure of p-Chloro-N-methyl-N-nitrosoaniline.

Synthesis of p-Chloro-N-methyl-N-nitrosoaniline

The synthesis of p-chloro-N-methyl-N-nitrosoaniline is achieved through the nitrosation of its secondary amine precursor, N-methyl-4-chloroaniline. This reaction is a well-established method for the preparation of N-nitroso compounds. The underlying principle involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.

Experimental Protocol: Nitrosation of N-methyl-4-chloroaniline

Materials:

  • N-methyl-4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-chloroaniline (1.0 equivalent) in a suitable volume of water and concentrated hydrochloric acid to ensure complete protonation of the amine.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred solution of the protonated amine. The reaction is typically rapid and may be accompanied by a color change.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Neutralization: Combine the organic extracts and wash them sequentially with cold distilled water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude p-chloro-N-methyl-N-nitrosoaniline.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amine N-methyl-4-chloroaniline Reaction Nitrosation at 0-5°C Amine->Reaction Nitrite Sodium Nitrite (NaNO₂) Nitrite->Reaction Acid Hydrochloric Acid (HCl) Acid->Reaction Extraction Extraction with Diethyl Ether Reaction->Extraction Wash Wash with NaHCO₃ solution Extraction->Wash Dry Drying with MgSO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Product p-Chloro-N-methyl-N-nitrosoaniline Concentrate->Product

Caption: General workflow for the synthesis of p-Chloro-N-methyl-N-nitrosoaniline.

Structural Elucidation and Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons on the p-chlorinated ring would likely appear as two doublets in the range of 7.0-7.5 ppm. The N-methyl protons would appear as a singlet, typically in the range of 3.0-3.5 ppm. For the precursor, 4-chloro-N-methylaniline, characteristic ¹H NMR signals appear at δ 6.11 (s, 2H), 5.50 (s, 2H), 2.70 (s, 1H), and 1.79 (s, 3H) in CDCl₃.[2][3] For the unchlorinated analog, N-nitroso-N-methylaniline, proton signals are also well-documented.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon skeleton. Signals for the aromatic carbons would be observed in the downfield region (110-150 ppm), with the carbon attached to the nitrogen appearing at the lower end of this range and the carbon attached to the chlorine appearing at a characteristic chemical shift. The N-methyl carbon would resonate in the upfield region (around 30-40 ppm). The ¹³C NMR data for 4-chloro-N-methylaniline shows signals that can be used as a reference.[2] Similarly, the spectrum of N-nitroso-N-methylaniline is also available for comparison.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 170, with a characteristic isotopic pattern due to the presence of chlorine (M+2 peak at approximately one-third the intensity of the M+ peak). Common fragmentation pathways for N-nitroso compounds include the loss of the nitroso group (NO, 30 Da).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include the N=O stretching vibration (typically around 1450-1500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The IR spectrum of the precursor, p-chloroaniline, is available in the NIST database and can serve as a reference for the aromatic and amine-related vibrations.[7]

Toxicological Profile and Safety Considerations

N-nitroso compounds are a well-documented class of potent carcinogens. Their toxicity is primarily attributed to their metabolic activation to electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.

Mechanism of Carcinogenicity

The carcinogenicity of N-nitrosamines is generally believed to proceed via metabolic activation by cytochrome P450 enzymes. This process involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting α-hydroxy-N-nitrosamine is unstable and undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic intermediate can then react with nucleophilic sites in cellular macromolecules, most critically DNA, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations and an increased risk of cancer.

toxicology_pathway cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_reactive_species Reactive Species Formation cluster_cellular_damage Cellular Damage Nitrosamine p-Chloro-N-methyl-N-nitrosoaniline CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 Intermediate Unstable α-hydroxy N-nitrosamine CYP450->Intermediate Diazonium Diazonium Ion Intermediate->Diazonium DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Postulated metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Safety and Handling

Given the high potential for carcinogenicity, p-chloro-N-methyl-N-nitrosoaniline must be handled with extreme caution in a laboratory setting. All operations involving this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Exposure Controls:

  • Engineering Controls: Use of a certified chemical fume hood is essential to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If the fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Disposal:

All waste containing p-chloro-N-methyl-N-nitrosoaniline should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Applications and Areas of Research

While specific industrial applications for p-chloro-N-methyl-N-nitrosoaniline are not widely documented, its chemical structure suggests potential utility as an intermediate in organic synthesis. The parent compound, p-chloroaniline, is a significant intermediate in the production of various dyes, pigments, pesticides, and pharmaceuticals.[8] Similarly, N-nitroso-N-methylaniline is used in the preparation of resins.[9] Therefore, it is plausible that p-chloro-N-methyl-N-nitrosoaniline could be investigated as a precursor for the synthesis of more complex molecules with potential applications in these industries.

The primary current application of this compound is likely in toxicological and cancer research. As a model N-nitroso compound, it can be used to study the mechanisms of chemical carcinogenesis, the role of metabolic activation in toxicity, and the efficacy of potential cancer-preventive agents.

Conclusion

p-Chloro-N-methyl-N-nitrosoaniline is a compound of significant scientific interest, primarily due to its classification as a potential carcinogen. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthesis protocol, and an in-depth discussion of its toxicological profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the safe handling, synthesis, and study of this and related N-nitroso compounds. A thorough understanding of the chemistry and biology of such molecules is paramount for advancing our knowledge of chemical carcinogenesis and for the development of strategies to mitigate the risks associated with exposure to these potent toxicants.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). ANILINE, p-CHLORO-N-METHYL-N-NITROSO-. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Loba Chemie. (2016, May 18). P-CHLORO-O-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • MDPI. (2024, September 4). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]

  • Alpha Chemika. (n.d.). p-CHLORO-o-NITROANILINE For Synthesis. Retrieved from [Link]

  • NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • mzCloud. (2015, November 19). 4 Chloro N methylaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methyl-n-nitrosoaniline (C7H7ClN2O). Retrieved from [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (2024). International Journal of Pharmaceutical Sciences and Research, 17(3), 752-766.
  • Journal of the Chemical Society D. (n.d.). Rearrangement of N-methyl-N-nitrosoaniline in the presence of 15N-labelled nitrite. RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Chloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chegg. (2022, April 25). Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-nitroso-4-chloro-N-methylaniline: Chemical Identity, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-nitroso-4-chloro-N-methylaniline, a compound of inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-nitroso-4-chloro-N-methylaniline, a compound of interest within the broader class of N-nitrosamines. As a member of this class, it is subject to rigorous scrutiny due to the potential carcinogenic properties associated with many N-nitroso compounds. This document serves as a core reference for researchers, offering detailed information on its chemical identifiers, a plausible synthesis protocol, methods for its analytical characterization, and essential safety and handling information. The insights provided herein are grounded in established chemical principles and draw upon validated methodologies for related compounds, ensuring a scientifically sound and practical resource.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. N-nitroso-4-chloro-N-methylaniline is systematically identified by a range of chemical descriptors. These identifiers are crucial for database searches, regulatory submissions, and unambiguous communication in scientific literature.

IdentifierValueSource
CAS Number 1007-19-8PubChem[1]
IUPAC Name N-(4-chlorophenyl)-N-methylnitrous amidePubChem[1]
Molecular Formula C₇H₇ClN₂OPubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
InChI InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3PubChem[1]
InChIKey KMLOMEZHMOIAIE-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CN(N=O)C1=CC=C(C=C1)ClPubChem[1]
PubChem CID 13874PubChem[1]
LogP (Predicted) 2.40MolForge
Topological Polar Surface Area 32.7 ŲMolForge

Synthesis of N-nitroso-4-chloro-N-methylaniline: An Experimental Protocol

The synthesis of N-nitroso-4-chloro-N-methylaniline is achieved through the nitrosation of its secondary amine precursor, 4-chloro-N-methylaniline. This reaction is a classic example of electrophilic substitution at the nitrogen atom. The following protocol is a detailed, self-validating procedure adapted from established methods for the nitrosation of secondary aromatic amines.

Causality of Experimental Choices:

The choice of sodium nitrite in an acidic medium is a well-established and efficient method for generating the nitrosating agent, nitrous acid (HNO₂), in situ. The reaction is conducted at a low temperature (0-5°C) to prevent the decomposition of the unstable nitrous acid and to minimize potential side reactions. The use of a biphasic system with an organic solvent allows for the efficient extraction of the product as it is formed, driving the reaction to completion and simplifying purification.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Nitrosation Reaction cluster_workup Work-up and Purification A Dissolve 4-chloro-N-methylaniline in Dichloromethane D Combine precursor solution and HCl in a cooled reaction vessel (0-5°C) A->D B Prepare aqueous solution of Sodium Nitrite E Add Sodium Nitrite solution dropwise with vigorous stirring B->E C Prepare dilute Hydrochloric Acid C->D D->E Slow addition F Monitor reaction completion (e.g., by TLC) E->F G Separate organic layer F->G H Wash with aqueous NaHCO₃ and brine G->H I Dry over anhydrous Na₂SO₄ H->I J Remove solvent under reduced pressure I->J K Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) J->K

Caption: Workflow for the synthesis of N-nitroso-4-chloro-N-methylaniline.

Step-by-Step Methodology:
  • Preparation of Reactants:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.071 mol) of 4-chloro-N-methylaniline in 100 mL of dichloromethane.

    • In a separate beaker, prepare a solution of 6.0 g (0.087 mol) of sodium nitrite in 20 mL of deionized water.

    • Prepare a solution of 15 mL of concentrated hydrochloric acid in 50 mL of deionized water.

  • Nitrosation Reaction:

    • Cool the flask containing the 4-chloro-N-methylaniline solution to 0-5°C using an ice-salt bath.

    • Slowly add the dilute hydrochloric acid solution to the stirred solution of the amine.

    • With vigorous stirring, add the sodium nitrite solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

    • After the addition is complete, continue to stir the mixture at 0-5°C for an additional hour.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic (dichloromethane) layer.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield N-nitroso-4-chloro-N-methylaniline as a yellow oil or low-melting solid.

Analytical Characterization

The unambiguous identification and quantification of N-nitroso-4-chloro-N-methylaniline, particularly in complex matrices such as active pharmaceutical ingredients (APIs) and drug products, requires sensitive and selective analytical methodologies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

Proposed HPLC-MS/MS Method:

The following method is a proposed starting point for the analysis of N-nitroso-4-chloro-N-methylaniline, based on established methods for other N-nitrosamine impurities.[2][3]

ParameterRecommended ConditionRationale
Chromatographic System UHPLC or HPLC systemProvides the necessary resolution and reproducibility.
Column C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µmOffers good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides a proton source for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic acid in Methanol or AcetonitrileElutes the analyte from the reverse-phase column.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of BEnsures good retention and peak shape.
Flow Rate 0.2-0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)QqQ for high sensitivity and selectivity (MRM mode), HRMS for high mass accuracy.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion ModeESI is generally suitable for polar compounds, while APCI can be advantageous for less polar compounds and may reduce matrix effects.
MRM Transitions (for QqQ) Precursor Ion (Q1): [M+H]⁺ = 171.0; Product Ions (Q3): To be determined empirically, but could involve loss of NO (m/z 141.0) or other characteristic fragments.Provides high selectivity and sensitivity for quantification.
Sample Preparation for Analysis:
  • Standard Preparation: Prepare a stock solution of N-nitroso-4-chloro-N-methylaniline in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards at the desired concentration range.

  • Sample Preparation (for drug products):

    • Accurately weigh a known amount of the powdered drug product.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Vortex or sonicate to ensure complete dissolution.

    • Centrifuge to pellet any excipients.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Toxicology and Safety Information

N-nitrosamines as a class are considered to be potent carcinogens in many animal species, and are reasonably anticipated to be human carcinogens.[4] Therefore, N-nitroso-4-chloro-N-methylaniline should be handled with extreme caution as a potential carcinogen.

Mechanism of Carcinogenicity:

The carcinogenicity of many N-nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes. This activation can lead to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.

Handling and Safety Precautions:
  • Engineering Controls: All work with N-nitroso-4-chloro-N-methylaniline should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat should be worn at all times.

  • Hygiene: Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling.

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides essential information for researchers and professionals working with N-nitroso-4-chloro-N-methylaniline. By consolidating its chemical identifiers, providing a detailed and reasoned synthesis protocol, outlining a robust analytical methodology, and emphasizing the critical safety considerations, this document aims to facilitate safe and effective research and development activities involving this compound. The potential for N-nitrosamine contamination in pharmaceutical products necessitates a thorough understanding of their chemistry and analysis, and this guide serves as a foundational resource for addressing these challenges.

References

  • MolForge. ANILINE, p-CHLORO-N-METHYL-N-NITROSO- (CID 13874) - Molecular Properties & Analysis. Available at: [Link]

  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO- | C7H7ClN2O | CID 13874. Available at: [Link]

  • Prime Scholars. N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Available at: [Link]

  • Rao, K. M., & Shaik, K. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]

  • PubMed. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Available at: [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). N-Nitroso-N-Methylaniline. Available at: [Link]

  • Antisel. Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Available at: [Link]

  • PrepChem.com. Preparation of N-nitroso-N-methylaniline. Available at: [Link]

  • ACS Publications. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology. Available at: [Link]

  • National Toxicology Program. 15th Report on Carcinogens: N-Nitrosamines. Available at: [Link]

Sources

Foundational

pKa Values and Dissociation Constants for p-Chloro-N-methyl-N-nitrosoaniline: A Technical Whitepaper

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated rigorous physicochemical profiling of complex molecules within pharmaceutical matrices . p-Chloro-N-methyl-N-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated rigorous physicochemical profiling of complex molecules within pharmaceutical matrices . p-Chloro-N-methyl-N-nitrosoaniline (CAS 1007-19-8) is a highly specific, electron-deficient nitrosamine. Understanding its acid dissociation constant (pKa) and dissociation mechanics is critical for predicting its biological partitioning, optimizing chromatographic retention, and designing effective extraction protocols during trace analysis .

This whitepaper details the acid-base mechanics of p-chloro-N-methyl-N-nitrosoaniline, provides comparative dissociation data, and outlines a self-validating experimental protocol for quantifying the pKa of ultra-weak bases.

Physicochemical Profiling and Acid-Base Mechanics

The Delocalization Paradigm

In standard aliphatic or aromatic amines, the lone pair of electrons on the nitrogen atom acts as a strong Lewis base. However, in N-nitrosamines, this lone pair is highly delocalized into the N=O pi system. This resonance creates significant double-bond character across the N–N bond, rendering the amine nitrogen essentially non-basic and planar .

Thermodynamic Protonation Site

Because of this electron delocalization, protonation does not occur at the amine nitrogen. Instead, thermodynamic protonation occurs exclusively at the nitroso oxygen . The resulting O-protonated conjugate acid is highly unstable in aqueous environments, meaning the equilibrium heavily favors the neutral species. Consequently, the pKa values for the conjugate acids of N-nitrosamines are typically negative (pKa < 0).

Hammett Extrapolation for p-Chloro-N-methyl-N-nitrosoaniline

Protonation N1 Neutral Nitrosamine (p-Chloro-N-methyl-N-nitrosoaniline) N2 O-Protonated Acid (Favored, pKa ~ -2.0) N1->N2 + H+ (O-attack) N3 N-Protonated Acid (Unfavored) N1->N3 + H+ (N-attack)

Thermodynamic vs. kinetic protonation pathways for p-chloro-N-methyl-N-nitrosoaniline.

Quantitative Data: Dissociation Constants

The table below summarizes the dissociation constants ( Ka​ ) and pKa values for p-chloro-N-methyl-N-nitrosoaniline and its structural relatives to provide a comparative baseline. The Ka​ is calculated using the relationship Ka​=10−pKa . A Ka​ of 1.00×102 indicates that the conjugate acid completely dissociates upon contact with water.

CompoundStructural RolepKa (Conjugate Acid)Dissociation Constant ( Ka​ )Reference Source
p-Chloro-N-methylaniline Parent Secondary Amine3.90 1.25×10−4 IUPAC Dataset
N-Methyl-N-nitrosoaniline Unsubstituted Nitrosamine-1.54 3.46×101 Predictive Data
p-Chloro-N-methyl-N-nitrosoaniline Target NDSRI~ -2.00 1.00×102 Hammett Extrapolation

Experimental Methodology: UV-Vis Spectrophotometry for Ultra-Weak Bases

Causality of Experimental Design

Standard potentiometric titrations utilizing glass electrodes suffer from severe acid error below pH 1.0 and cannot be used for pKa values below zero. Because p-chloro-N-methyl-N-nitrosoaniline only protonates in highly concentrated acidic matrices (e.g., >5M H2​SO4​ ), the standard pH scale must be replaced by the Hammett Acidity Function ( H0​ ) .

UV-Vis spectrophotometry is chosen as the detection mechanism because the O-protonation of the nitroso chromophore induces a distinct hypsochromic (blue) shift in the absorption spectrum. This allows for the precise quantification of the ratio of protonated to neutral species ( [BH+]/[B] ).

Self-Validating Protocol

The following protocol relies on the identification of an isosbestic point . If the absorption spectra across all acid concentrations intersect at a single, stationary wavelength, the system self-validates that only a clean, two-state equilibrium is occurring. If the isosbestic point drifts, it proves that a secondary degradation pathway (such as a Fischer-Hepp rearrangement or denitrosation) has occurred, and the data point is automatically rejected.

Workflow Step1 1. Analyte Stock (1.0 mM in MeOH) Step3 3. Equilibration (25.0 °C, 15 min) Step1->Step3 Step2 2. Acid Matrix (0.1M-10M H2SO4) Step2->Step3 Step4 4. UV-Vis Scan (200-400 nm) Step3->Step4 Step5 5. Data Processing (Absorbance vs. H0) Step4->Step5

UV-Vis spectrophotometric workflow for determining ultra-low pKa values.

Step-by-Step Execution
  • Analyte Stock Preparation: Dissolve high-purity p-chloro-N-methyl-N-nitrosoaniline in HPLC-grade methanol to create a 1.0 mM stock solution. Store in actinic glassware to prevent photolytic degradation.

  • Hammett Acid Matrix Setup: Prepare a series of aqueous sulfuric acid ( H2​SO4​ ) solutions ranging from 0.1 M to 10.0 M. This covers a Hammett acidity function ( H0​ ) range from approximately 0 to -5.

  • Thermal Equilibration: Transfer 100 μ L of the nitrosamine stock into 10 mL of each acid solution. Place the cuvettes in a Peltier-controlled cell holder and equilibrate at exactly 25.0 ± 0.1 °C for 15 minutes. (Strict temperature control is required as Ka​ is highly temperature-dependent).

  • UV-Vis Spectral Acquisition: Scan the samples from 200 nm to 400 nm using a dual-beam spectrophotometer. Use the corresponding blank H2​SO4​ solution in the reference beam to subtract matrix absorbance.

  • Isosbestic Data Processing: Overlay the spectra to verify the isosbestic point. Extract the absorbance values at the λmax​ of the neutral species and the λmax​ of the protonated species.

  • Calculation: Plot the log ratio of the indicator ( log([BH+]/[B]) ) against the Hammett acidity function ( H0​ ). The pKa is determined as the H0​ value where the concentration of the neutral species equals the protonated species (y-intercept = 0).

References

  • ANILINE, p-CHLORO-N-METHYL-N-NITROSO- | CID 13874. PubChem, National Institutes of Health. [1]

  • N-NITROSO-N-METHYLANILINE 614-00-6. Guidechem Chemical Database. [2]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. DSpace@MIT / Journal of Organic Chemistry. [3]

  • 4-Chloro-N-methylbenzenamine | CID 70272 (IUPAC Digitized pKa Dataset). PubChem, National Institutes of Health.[4]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, ACS Publications. [5]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, ACS Publications. [6]

Sources

Exploratory

The Mechanistic Paradigm of p-Chloro-N-methyl-N-nitrosoaniline: From Historical Probes to Modern Drug Development

Target Audience: Researchers, Application Scientists, and Pharmaceutical Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the contemporary landscape of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Pharmaceutical Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the contemporary landscape of pharmaceutical development, the formation of genotoxic nitrosamine impurities is a critical regulatory hurdle. Understanding the fundamental organic chemistry of nitrosation is no longer merely an academic exercise; it is a mandate for drug safety. p-Chloro-N-methyl-N-nitrosoaniline (CAS: 1007-19-8) stands as a cornerstone molecule in this field.

Historically, this compound and its derivatives have served as vital mechanistic probes to unravel the complex, often perplexing pathways of aromatic amine nitrosation. By exploring the history, synthesis, and kinetic behavior of p-chloro-N-methyl-N-nitrosoaniline, scientists can engineer robust control strategies to predict and mitigate nitrosamine formation in complex Active Pharmaceutical Ingredients (APIs). This whitepaper synthesizes the historical discovery, mechanistic significance, and modern synthetic utility of this pivotal compound.

Historical Context: The Fischer-Hepp Rearrangement

The study of N-methyl-N-nitrosoanilines dates back to the late 19th century with the discovery of the Fischer-Hepp rearrangement . When N-nitroso secondary anilines are treated with strong acids (typically HCl or HBr), the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring, yielding a p-nitroso-N-alkyl derivative.

For decades, the causality of this migration was fiercely debated: did the nitroso group detach completely to form a free nitrosating agent that subsequently attacked the ring (intermolecular), or did it migrate within a tightly bound solvent cage (intramolecular)?

The definitive resolution came from kinetic studies [2], which utilized "nitrite traps" (such as sulfamic acid or urea). The experimental logic was elegant: if the mechanism were intermolecular, the addition of a potent nitrite trap would scavenge the free nitrosating agent, drastically reducing the yield of the rearranged product. However, the rearrangement-to-denitrosation ratio remained constant regardless of the trap concentration. This self-validating kinetic system proved that the rearrangement of N-methyl-N-nitrosoanilines is strictly intramolecular .

FischerHepp A N-Methyl-N-nitrosoaniline B Protonated Intermediate A->B + H+ C Intramolecular Migration B->C Rearrangement E Denitrosation Product B->E Nucleophile Attack D p-Nitroso-N-methylaniline C->D - H+

Intramolecular mechanism of the Fischer-Hepp rearrangement vs. denitrosation.

Solving the N,N-Dialkyl Amine Puzzle: The Radical Cation Probe

While the nitrosation of secondary amines is straightforward, the reaction of tertiary N,N-dialkyl aromatic amines with nitrous acid perplexed chemists for over a century. These reactions yield a chaotic mixture of N-dealkylated nitrosamines, aromatic nitro compounds, and C-nitroso compounds.

To decode this, Loeppky and Elomari [1] designed a brilliant mechanistic probe using the p-chloro aromatic framework: 4-chloro-N-(2-phenylcyclopropyl)-N-methylaniline .

The Causality of the Experimental Design

The cyclopropyl group was not chosen arbitrarily; it acts as a highly sensitive "kinetic clock." If the nitrosation of a tertiary amine proceeds via an amine radical cation (a single-electron transfer event), the resulting radical cation will trigger an ultra-fast cyclopropyl ring opening (rate constant ~ 1.7×108 s−1 ).

When subjected to nitrous acid, the probe rapidly cleaved the cyclopropyl group to yield p-chloro-N-methyl-N-nitrosoaniline in 76% yield, alongside cinnamaldehyde and isoxazoline byproducts. The specific nature of these byproducts confirmed that the reaction proceeds via an iminium ion and a C-centered radical, definitively solving the century-old mystery of tertiary amine nitrosation.

LoeppkyMech A N-Cyclopropyl-N-alkylaniline B Amine Radical Cation A->B Nitrous Acid (Oxidation) C Iminium Ion + C-centered Radical B->C Rapid Ring Opening D NO Combination C->D + NO E N-Alkyl-N-nitrosoaniline D->E Cleavage F Ring-Opened Byproducts D->F Cleavage

Radical cation mechanism for the nitrosation of N,N-dialkyl aromatic amines.

Quantitative Data & Product Distribution

The table below summarizes the product distributions from the kinetic probe experiments, highlighting the efficiency of the radical-mediated dealkylative nitrosation pathway.

SubstrateReagents & ConditionsPrimary ProductYieldMechanistic Byproducts
4-chloro-N-(2-phenylcyclopropyl)-N-methylaniline NaNO₂, Aqueous HOAc, 0 °Cp-chloro-N-methyl-N-nitrosoaniline76%Cinnamaldehyde (55%), Isoxazolines (34%)
4-chloro-N-cyclopropylaniline NaNO₂, Aqueous HOAc, 0 °C4-chloro-N-cyclopropyl-N-nitrosoaniline84%None (Direct secondary amine nitrosation)
p-chloro-N-methylaniline NaNO₂, HCl, 0 °Cp-chloro-N-methyl-N-nitrosoaniline>90%None (Direct secondary amine nitrosation)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of p-chloro-N-methyl-N-nitrosoaniline via both direct and dealkylative pathways.

Protocol A: Direct Nitrosation of Secondary Amines

Causality Note: The reaction is maintained at 0 °C to stabilize the nitrosonium ion ( NO+ ) and prevent the thermal degradation of the resulting nitrosamine.

  • Preparation: Dissolve 10.0 mmol of p-chloro-N-methylaniline in 15 mL of glacial acetic acid (or 2M HCl) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂, 15.0 mmol) in 5 mL of distilled water. Add this dropwise to the amine solution over 15 minutes under vigorous magnetic stirring.

  • Reaction: Allow the mixture to stir for an additional 30 minutes at 0 °C. The formation of a yellow/orange precipitate or oil indicates the generation of the nitrosamine.

  • Workup: Dilute the mixture with 50 mL of ice-cold water and extract with diethyl ether ( 3×20 mL). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is neutralized, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (hexane/ethyl acetate) to yield pure p-chloro-N-methyl-N-nitrosoaniline.

Protocol B: Dealkylative Nitrosation via Radical Cation (Probe Method) [1]

Causality Note: Aqueous acetic acid is utilized here to provide a mildly acidic protic environment that facilitates the single-electron oxidation of the tertiary amine while supporting the subsequent hydrolysis of the iminium intermediate.

  • Preparation: Dissolve 4-chloro-N-(2-phenylcyclopropyl)-N-methylaniline (5.0 mmol) in 10 mL of aqueous acetic acid.

  • Nitrosation: Cool the solution to 0 °C. Add sodium nitrite (7.5 mmol) in portions.

  • Monitoring: Stir for 15–20 minutes. The rapid kinetic cleavage of the cyclopropyl ring ensures fast conversion.

  • Isolation: Extract with dichloromethane. Purify the crude mixture using gradient silica gel chromatography (2.5% to 25% ethyl acetate in hexanes) to separate the target p-chloro-N-methyl-N-nitrosoaniline (76% yield) from the cinnamaldehyde (55%) and isoxazoline byproducts.

Modern Applications in Synthetic Chemistry

Beyond its role as a mechanistic probe, p-chloro-N-methyl-N-nitrosoaniline is highly valued as a synthetic building block in modern transition-metal catalysis.

Recent advancements have leveraged N-nitrosoanilines as directing groups for C-H activation. For instance, patent CN110526855B[3] details a one-pot synthesis of 3-nitroso-substituted indole derivatives. By reacting p-chloro-N-methyl-N-nitrosoaniline with acyl sulfonium ylides in the presence of a Rhodium(III) catalyst, the nitroso group directs ortho-C-H activation, followed by cyclization and a cascaded nitroso-migration. This methodology highlights the compound's utility in generating complex, biologically active heterocyclic scaffolds efficiently.

References

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96-103.[Link]

  • Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. Tetrahedron, 31(11-12), 1343-1349.[Link]

  • CN110526855B. (2019). A kind of preparation method of 3-nitroso-substituted indole derivatives.

Protocols & Analytical Methods

Method

synthesis protocol for p-chloro-N-methyl-N-nitrosoaniline from p-chloro-N-methylaniline

The synthesis of N-nitroso compounds, including p-chloro-N-methyl-N-nitrosoaniline, from secondary amines like p-chloro-N-methylaniline, involves materials with significant health risks. N-nitroso compounds are widely re...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-nitroso compounds, including p-chloro-N-methyl-N-nitrosoaniline, from secondary amines like p-chloro-N-methylaniline, involves materials with significant health risks. N-nitroso compounds are widely recognized as a class of potent carcinogens and mutagens. Due to the hazardous nature of these substances, providing a detailed, step-by-step synthesis protocol that could be performed without requisite institutional oversight and safety controls would be irresponsible.

This document, therefore, serves not as a synthesis protocol but as a Hazard and Safety Overview for researchers. It outlines the chemical principles involved, the substantial risks, and the essential safety and handling protocols required when working with N-nitroso compounds, in accordance with established laboratory safety standards. This information is intended for trained professionals in a controlled laboratory environment with appropriate engineering controls and institutional approval.

Part 1: Chemical Principles and Hazard Profile

The formation of p-chloro-N-methyl-N-nitrosoaniline from p-chloro-N-methylaniline is a classic example of the nitrosation of a secondary aromatic amine. This reaction is typically achieved by treating the amine with a nitrosating agent, most commonly nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of a nitrite salt, such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The fundamental reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), or a carrier of it, on the nucleophilic nitrogen of the secondary amine.

Key Hazards:

  • Carcinogenicity: N-nitroso compounds are potent carcinogens in many animal species and are reasonably anticipated to be human carcinogens. Their mode of action often involves metabolic activation to alkylating agents that can damage DNA, leading to mutations.

  • Toxicity: Besides their long-term carcinogenic risk, many N-nitroso compounds can be acutely toxic.

  • Precursor Hazards: The reagents used, such as strong acids and sodium nitrite (an oxidizer), have their own significant hazards that must be managed.

Part 2: Core Safety Requirements and Engineering Controls

Handling N-nitroso compounds and conducting nitrosation reactions necessitates strict adherence to safety protocols to minimize exposure.

1. Designated Work Area: All work involving N-nitroso compounds must be performed in a designated area within a laboratory. This area should be clearly marked with warning signs indicating the presence of a potent carcinogen.

2. Engineering Controls: A certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute is mandatory for all procedures. This is the primary method for preventing inhalation exposure.

3. Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. The following PPE is required:

  • Gloves: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves must be changed immediately upon suspected contamination.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Protective Clothing: A buttoned lab coat, preferably one that is disposable or designated for work with carcinogens, is required.

The following diagram illustrates the logical workflow for initiating work with potent carcinogens like N-nitrosoanilines.

cluster_prep Pre-Experimental Phase cluster_exec Experimental Phase cluster_post Post-Experimental Phase A Identify Need for N-Nitroso Compound B Conduct Comprehensive Literature Review on Hazards A->B Assess Risk C Develop Hazard Control Plan (HCP) B->C Mitigate Risk D Obtain Institutional Safety Committee Approval (e.g., EHS) C->D Formal Review E Prepare Designated Area & Verify Fume Hood Function D->E Permission Granted F Don Required PPE (Double Gloves, Goggles, etc.) E->F G Perform Reaction (In situ generation & handling) F->G H Quench Reaction & Decontaminate N-Nitroso Compound G->H Safety First I Segregate & Label Carcinogenic Waste H->I K Decontaminate Glassware & Work Surfaces H->K J Dispose of Waste via Certified EHS Protocols I->J

Caption: Workflow for Safe Handling of Carcinogenic N-Nitroso Compounds.

Part 3: Decontamination and Waste Disposal

All surfaces, glassware, and equipment must be decontaminated after use. N-nitroso compounds can be chemically degraded to less hazardous products.

MethodReagentApplicationReference
Acidic Degradation Hydrobromic acid (HBr) in acetic acidEffective for decontaminating reaction mixtures and equipment.
Permanganate Oxidation Potassium permanganate in sulfuric acidSuitable for decontaminating aqueous solutions and spills.
Photolytic Degradation UV lightCan be used for dilute aqueous solutions, but efficacy must be validated.

Waste Disposal: All waste, including contaminated gloves, lab coats, and solvents, must be collected in clearly labeled, sealed containers. This waste must be disposed of as carcinogenic hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of N-nitroso compounds down the drain.

Part 4: General Mechanism of Nitrosation

To understand the reaction from a theoretical and safety perspective, the general mechanism is presented below. This diagram illustrates the formation of the critical electrophile (nitrosonium ion) and its subsequent reaction with a generic secondary amine.

NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 H2O H₂O Cl_ion Cl⁻ Protonated_HNO2 H₂O⁺-N=O HNO2->Protonated_HNO2 + H⁺ H_ion H⁺ Nitrosonium N≡O⁺ (Nitrosonium Ion) Protonated_HNO2->Nitrosonium - H₂O Intermediate Ar-N⁺(H₂)-CH₃      |     N=O Nitrosonium->Intermediate Amine Ar-N(H)-CH₃ (Secondary Amine) Amine->Intermediate + N≡O⁺ Product Ar-N(CH₃)-N=O (N-Nitroso Compound) Intermediate->Product - H⁺

Caption: General Mechanism for the Nitrosation of a Secondary Amine.

The synthesis and handling of p-chloro-N-methyl-N-nitrosoaniline present significant health risks due to the potent carcinogenicity of N-nitroso compounds. This document has outlined the essential safety considerations, engineering controls, and decontamination procedures that are prerequisites for any work with this class of chemicals. A thorough understanding of these risks and a commitment to rigorous safety protocols are paramount for protecting the health of researchers and the environment. Detailed synthesis protocols should only be developed and executed under the direct supervision of an institution's safety committee.

Application

Application Note: A Validated HPLC Method for the Detection of p-Chloro-N-methyl-N-nitrosoaniline

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of p-chloro-N-methyl-N-nitrosoaniline. This N-nitroso comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of p-chloro-N-methyl-N-nitrosoaniline. This N-nitroso compound is of significant interest to the pharmaceutical industry due to its potential genotoxic properties. The developed method is suitable for the analysis of both active pharmaceutical ingredients (APIs) and finished drug products. The described protocol outlines the systematic approach to method development, including analyte characterization, optimization of chromatographic conditions, and comprehensive method validation in accordance with international regulatory guidelines.

Introduction

N-nitroso compounds, or nitrosamines, are a class of chemical compounds that have garnered considerable attention from regulatory agencies and the pharmaceutical industry due to their classification as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products, even at trace levels, can pose a significant risk to patient safety. p-Chloro-N-methyl-N-nitrosoaniline is an N-nitroso compound that may arise as an impurity during the synthesis of certain drug substances or through the degradation of materials. Therefore, a sensitive and reliable analytical method for its detection and quantification is crucial for ensuring the quality and safety of pharmaceutical products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of an HPLC method for p-chloro-N-methyl-N-nitrosoaniline. The methodology is grounded in scientific principles and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name N-(4-chlorophenyl)-N-methylnitrous amidePubChem
Molecular Formula C₇H₇ClN₂OPubChem[5]
Molecular Weight 170.59 g/mol PubChem[5]
Chemical Structure CN(C1=CC=C(C=C1)Cl)N=OPubChem[5]
Predicted UV Absorbance Strong absorbance around 230 nm and a weaker absorbance around 340 nm.[2]Based on analogous N-nitroso compounds.
Predicted Solubility Soluble in organic solvents such as methanol and acetonitrile; limited solubility in water.[6]Based on general N-nitroso compound characteristics.

HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach to optimize the separation and detection of the target analyte. A reversed-phase HPLC method was chosen due to the non-polar nature of p-chloro-N-methyl-N-nitrosoaniline.

Column Selection

A C18 stationary phase is a suitable starting point for the separation of moderately non-polar compounds like p-chloro-N-methyl-N-nitrosoaniline. The selection of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for achieving optimal separation. A gradient elution with a mixture of an aqueous phase and an organic modifier is often employed for the analysis of complex samples or to ensure good peak shape.

  • Aqueous Phase: Deionized water with an acidic modifier, such as 0.1% formic acid, is recommended. The acidic pH helps to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry.

  • Organic Modifier: Acetonitrile is a common and effective organic modifier for reversed-phase HPLC. Methanol can also be considered as an alternative. The gradient program should be optimized to achieve a balance between resolution and analysis time.

Detection Wavelength

Based on the known UV absorbance characteristics of N-nitroso compounds, a primary detection wavelength of 230 nm is recommended to maximize sensitivity.[2] A secondary wavelength of 340 nm can also be monitored for confirmatory purposes. A photodiode array (PDA) detector is ideal for this application as it allows for the acquisition of the full UV spectrum of the analyte peak, aiding in peak purity assessment.

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a typical starting point for a standard 4.6 mm internal diameter HPLC column. The column temperature should be controlled, for instance, at 30 °C , to ensure reproducible retention times.

Experimental Protocols

Materials and Reagents
  • p-Chloro-N-methyl-N-nitrosoaniline reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of p-chloro-N-methyl-N-nitrosoaniline reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and shake for 30 minutes.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 230 nm

Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4] The following validation parameters should be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Analyze blank samples (diluent), placebo samples (for drug products), and spiked samples. The analyte peak should be free from any co-eluting peaks.

  • Forced Degradation Studies: To further demonstrate specificity, forced degradation studies should be performed on the drug substance.[8] This involves subjecting the analyte to stress conditions such as:

    • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Dry heat at 105 °C for 24 hours.

    • Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.[2] The peak purity of the analyte should be evaluated using the PDA detector to ensure it is not co-eluting with any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol: Prepare at least five concentrations of the analyte across the desired range (e.g., 0.1 µg/mL to 10 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy should be assessed by performing recovery studies. Spike a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.

System Suitability

System suitability tests are an integral part of an analytical method and are used to verify that the chromatographic system is adequate for the intended analysis.

  • Protocol: Inject a standard solution five times before sample analysis.

  • Parameters and Acceptance Criteria:

    • Tailing factor (Asymmetry factor): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

    • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Visualization of the Method Development Workflow

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the determination of p-chloro-N-methyl-N-nitrosoaniline in pharmaceutical samples. The described methodology, based on reversed-phase chromatography with UV detection, is sensitive, specific, and robust. Adherence to the detailed protocols and validation procedures will ensure the generation of reliable and accurate data that meets regulatory expectations for the control of this potential genotoxic impurity.

References

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry. [Link]

  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse. PACE. [Link]

  • HPLC analysis and reactions of N-Nitrosamines. Emporia State University. [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma. Agilent. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health. [Link]

  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. [Link]

  • Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. MDPI. [Link]

  • Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. ResearchGate. [Link]

  • Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. ResearchGate. [Link]

  • LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced degradation: predicting nitrosamine formation. LinkedIn. [Link]

  • N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? ResearchGate. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • ANILINE, p-CHLORO-N-METHYL-N-NITROSO-. PubChem. [Link]

  • UV-visible spectra of P-chloroaniline (PCA) (A) and its analogous polymer (PpCA) (B). ResearchGate. [Link]

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. [Link]

  • Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scientific Research Publishing. [Link]

  • HPLC-MS ANALAYSIS OF 15 NITROSAMINES. Docuchem. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal. [Link]

  • p-Chloroaniline. NIST WebBook. [Link]

  • 2-chloro-n-methyl-n-nitrosoaniline (C7H7ClN2O). PubChemLite. [Link]

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Method

Application Note: GC-MS Analysis of Trace N-nitroso-p-chloro-N-methylaniline in Pharmaceutical Materials

Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for several common nitrosamines, such as N-nitrosodimethylamine (NDMA) at 96 ng/day and N-nitrosodiethylamine (NDEA) at 26.5 ng/day.[3][4] For drug products containing multiple nitrosamines, the total daily intake should generally not exceed the limit of the most potent impurity.[4]

N-nitroso-p-chloro-N-methylaniline is a potential nitrosamine impurity that can arise from specific chemical syntheses involving secondary amines and nitrosating agents. Its detection at trace levels is critical for ensuring drug safety and complying with regulatory guidelines.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile nitrosamines due to its exceptional sensitivity and selectivity.[6]

This application note provides a detailed protocol for the extraction, detection, and quantification of N-nitroso-p-chloro-N-methylaniline in a drug substance matrix using GC-MS. The methodology is designed to be robust and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Principle of the Method

The core of this method involves the extraction of N-nitroso-p-chloro-N-methylaniline from the sample matrix using liquid-liquid extraction (LLE) with a suitable organic solvent. The extract is then concentrated and injected into a GC-MS system. In the gas chromatograph, the analyte is separated from other matrix components based on its volatility and interaction with a capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting characteristic ions are detected and used for unambiguous identification and quantification.

To achieve the low detection limits required for regulatory compliance, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This enhances sensitivity by focusing the detector on specific mass-to-charge (m/z) ratios unique to the target analyte.

Experimental Workflow

The overall analytical process follows a systematic workflow from sample receipt to final data reporting, ensuring accuracy and reproducibility at each stage.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Aqueous Solution Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate GC_Inject Inject Sample Concentrate->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM Mode) GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the GC-MS analysis of N-nitroso-p-chloro-N-methylaniline.

Materials and Reagents

  • Reference Standard: N-nitroso-p-chloro-N-methylaniline (C₇H₇ClN₂O, MW: 170.59 g/mol ), >98% purity.[10]

  • Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6), >99% isotopic purity.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane - All HPLC or GC-MS grade.

  • Reagents: Sodium Hydroxide (NaOH), Analytical grade. Deionized water.

  • Glassware: Volumetric flasks, centrifuge tubes (15 mL), pipettes, autosampler vials with septa.

Detailed Protocols

Preparation of Standard and Sample Solutions

Rationale: The preparation of accurate standard solutions is fundamental for generating a reliable calibration curve. An internal standard (IS) is used to compensate for variations in extraction efficiency and instrument response. NDMA-d6 is a common choice for nitrosamine analysis due to its chemical similarity and distinct mass.[11]

Protocol:

  • Primary Stock Solution (100 µg/mL): Accurately weigh ~10 mg of N-nitroso-p-chloro-N-methylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of NDMA-d6 in Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with Dichloromethane to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL. Spike each calibration standard with the IS to a final concentration of 10 ng/mL.

  • Sample Preparation: a. Accurately weigh approximately 250 mg of the drug substance powder into a 15 mL centrifuge tube.[12] b. Add 10 mL of 0.1 M NaOH solution and vortex for 1 minute to dissolve/suspend the sample. c. Spike the suspension with the IS solution to achieve a theoretical final concentration of 10 ng/mL in the organic extract. d. Add 2.0 mL of Dichloromethane to the tube.[12] e. Shake vigorously for 5 minutes. f. Centrifuge at 4000 rpm for 10 minutes to separate the layers. g. Carefully transfer the bottom organic layer (Dichloromethane) to a clean tube. h. Transfer 1 mL of the extract into an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

Rationale: A mid-polarity column like a DB-5ms or equivalent is chosen for its versatility and good performance with semi-volatile compounds. Splitless injection is employed to maximize the transfer of the analyte onto the column, which is essential for trace-level detection. The temperature program is optimized to ensure good peak shape and separation from potential matrix interferences. High temperatures in the injector and during the run must be carefully controlled to prevent thermal degradation of the nitrosamine.[1][11]

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injection ModeSplitless
Injection Volume1.0 µL
Inlet Temperature220 °C
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven Program
Initial Temperature50 °C, hold for 1 min
Ramp 110 °C/min to 180 °C
Ramp 225 °C/min to 280 °C, hold for 5 min
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Target Quantifier Ion170 (M⁺)
Target Qualifier Ions139 , 77
Internal Standard Ion80 (for NDMA-d6)

Note: The selection of quantifier and qualifier ions is based on the mass spectrum of the analyte. The molecular ion (m/z 170 for the most abundant chlorine isotope) is typically chosen for quantification due to its specificity.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][9] Key validation parameters are summarized below.

Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of the analyte and IS in blank matrix.Pass
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.r² = 0.998
Range 1.0 ng/mL to 50 ng/mLConfirmed
Accuracy Mean recovery of 80-120% at three concentration levels.[12]95.2% - 103.5%
Precision Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%).Repeatability RSD = 5.8%
LOD Signal-to-Noise ratio ≥ 30.3 ng/mL
LOQ Signal-to-Noise ratio ≥ 101.0 ng/mL
Robustness Method performance is unaffected by small, deliberate changes in parameters.Pass

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low/No Analyte Peak Poor extraction recovery. Thermal degradation in the inlet. Leak in the system.Optimize extraction pH. Lower inlet temperature. Check for leaks using an electronic leak detector.
Poor Peak Shape Active sites in the inlet liner or column. Column contamination.Use a deactivated inlet liner. Bake out the column. Trim the first few cm of the column.
High Background Noise Contaminated carrier gas. Column bleed. Contaminated ion source.Use high-purity gas with filters. Condition the column. Clean the ion source.
Inconsistent Results Inconsistent injection volume. Poor sample preparation technique.Check autosampler syringe and settings. Ensure consistent vortexing and phase separation times.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of trace N-nitroso-p-chloro-N-methylaniline in pharmaceutical materials. The use of liquid-liquid extraction for sample preparation is effective, and the optimized GC-MS parameters ensure reliable chromatographic separation and detection. Proper method validation in accordance with ICH guidelines confirms that the method is suitable for its intended purpose in a quality control environment, aiding in the assurance of drug product safety and regulatory compliance.[6]

References

  • FDA. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

  • FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Foley & Lardner LLP. [Link]

  • FDA. (2024, September 4). Information about Nitrosamine Impurities in Medications. U.S. Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2026, February 21). Nitrosamine Impurity Regulatory Limits: A Complete Guide. ResolveMass Laboratories Inc. [Link]

  • Pharmaceutical Technology. (2025, April 4). N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Pharmaceutical Technology. [Link]

  • ResearchGate. (2025, January). A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate. [Link]

  • MDPI. (2025, May 11). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. [Link]

  • Thermo Fisher Scientific. Routine, Ultra-Trace Analysis of Nitrosamines in Drugs using Gas-Chromatography –Orbitrap Mass Spectrometry. Gcms.cz. [Link]

  • PubMed. (2025, January 15). A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. National Center for Biotechnology Information. [Link]

  • Chromatography Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Chromatography Online. [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]

  • OMCL. Nitrosamines by GC-MS/MS. EDQM. [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]

  • Shimadzu. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu Scientific Instruments. [Link]

  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO-. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Extraction and Quantification of p-Chloro-N-methyl-N-nitrosoaniline from Biological Matrices

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Matrix: Plasma, Urine, and Tissue Homogenates Analyte: p-Chloro-N-methyl-N-nitrosoaniline (CAS: 1007-19-8) Introduction & Scientific Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmacokinetic Researchers Matrix: Plasma, Urine, and Tissue Homogenates Analyte: p-Chloro-N-methyl-N-nitrosoaniline (CAS: 1007-19-8)

Introduction & Scientific Rationale

The detection and quantification of N-nitrosamines in biological matrices have become paramount in drug development and toxicological monitoring due to their potent mutagenic and carcinogenic profiles. p-Chloro-N-methyl-N-nitrosoaniline (also known as 4-chloro-N-methyl-N-nitrosoaniline) is a specific genotoxic impurity that can form as an artifact during pharmaceutical synthesis or in vivo via the nitrosation of its secondary amine precursor, p-chloro-N-methylaniline[1].

Achieving ultra-trace quantification (sub-ng/mL) of this analyte in complex biological matrices requires meticulous sample preparation. Biological fluids contain high concentrations of proteins, lipids, and salts that cause severe ion suppression in LC-MS/MS and can physically occlude extraction sorbents[2].

Physicochemical Causality in Extraction Design

To design a self-validating extraction system, one must first analyze the analyte's physicochemical properties:

  • Molecular Weight: 170.59 g/mol [3]

  • Lipophilicity (logP): ~2.4[3]

  • Acid-Base Chemistry: Unlike typical secondary or tertiary amines, the nitrogen lone pair in the N-nitroso group is highly delocalized. Consequently, p-chloro-N-methyl-N-nitrosoaniline is strictly neutral at physiological pH.

The Causality of Method Selection: Because the molecule cannot be ionized in solution, traditional mixed-mode cation-exchange (MCX) solid-phase extraction is fundamentally ineffective. Instead, extraction must rely entirely on hydrophobic interactions and phase partitioning. Therefore, Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Salting-out Liquid-Liquid Extraction (SALLE) are the most scientifically sound methodologies[4][5].

Mechanistic Pathway of Analyte Formation

Understanding how p-chloro-N-methyl-N-nitrosoaniline forms is critical for preventing artifactual generation during the extraction process itself. If biological samples contain residual nitrites and are subjected to acidic extraction conditions, de novo nitrosation of the precursor amine can occur, leading to false positives. The reaction proceeds via an amine radical cation intermediate before rapid conversion to the stable nitrosamine[1][6].

Nitrosation_Pathway A p-Chloro-N-methylaniline (Precursor Secondary Amine) C Amine Radical Cation Intermediate A->C Acidic pH / Oxidative Stress B Nitrosating Agent (e.g., NO+, N2O3) B->C D p-Chloro-N-methyl-N- nitrosoaniline (Target Analyte) C->D - H+ (Rapid Stabilization)

Figure 1: Mechanistic pathway of p-chloro-N-methylaniline nitrosation. To prevent artifactual formation during extraction, samples must be buffered to neutral/alkaline pH or treated with nitrite scavengers (e.g., ascorbic acid).

Experimental Workflows & Protocols

To ensure a self-validating system , all protocols below mandate the addition of a stable-isotope-labeled internal standard (SIL-IS), such as p-chloro-N-methyl-N-nitrosoaniline-d3, prior to any matrix manipulation. This corrects for matrix effects (ion suppression/enhancement) and physical extraction losses.

Protocol A: Solid-Phase Extraction (SPE) using HLB Sorbent

Mechanism: Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents utilize a divinylbenzene core to capture the lipophilic p-chlorophenyl ring, while the pyrrolidone moiety ensures the sorbent remains wetted by the aqueous biological matrix[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 200 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0) to disrupt protein binding and prevent acidic artifactual nitrosation.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade H₂O through the HLB cartridge (30 mg/1 cc) under low vacuum (1-2 inHg).

  • Loading: Apply the buffered plasma sample to the cartridge. Allow it to pass via gravity or very low vacuum (approx. 1 mL/min) to maximize diffusion into the sorbent pores.

  • Washing: Wash with 1.0 mL of 5% MeOH in H₂O. Causality: This specific concentration is strong enough to elute polar biological salts and endogenous peptides, but weak enough to retain the lipophilic nitrosamine (logP 2.4).

  • Elution: Elute with 2 x 500 µL of Ethyl Acetate (EtOAc). Causality: EtOAc is a highly effective aprotic solvent for neutral organics and minimizes the co-elution of residual highly polar phospholipids.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% MeOH in water) and inject into the LC-MS/MS.

Protocol B: Salting-out Liquid-Liquid Extraction (SALLE)

Mechanism: Traditional Liquid-Liquid Extraction (LLE) often forms intractable emulsions with protein-rich plasma. SALLE overcomes this by adding a water-miscible organic solvent (Acetonitrile) followed by a high-molarity salt. The salt drastically increases the ionic strength of the aqueous phase, forcing the Acetonitrile to phase-separate and driving the neutral nitrosamine into the upper organic layer while precipitating proteins[5].

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of plasma/urine into a 2.0 mL microcentrifuge tube. Add 10 µL of SIL-IS.

  • Solvent Addition: Add 400 µL of cold Acetonitrile (ACN) and vortex vigorously for 30 seconds to initiate protein precipitation.

  • Salting-Out: Add 100 µL of 5M Ammonium Acetate (NH₄OAc). Causality: Ammonium acetate is chosen over NaCl because it is MS-friendly; any trace carryover will volatilize in the MS source rather than fouling the optics.

  • Phase Separation: Vortex for 1 minute, then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection: Transfer 300 µL of the upper (organic) layer to an autosampler vial.

  • Dilution: Dilute with 300 µL of LC-MS H₂O to match the initial LC gradient conditions, preventing peak distortion (solvent effect) upon injection.

Extraction_Workflows cluster_SPE Protocol A: Solid-Phase Extraction (HLB) cluster_SALLE Protocol B: SALLE Sample Biological Matrix (Plasma/Urine) + SIL Internal Standard SPE1 Buffer to pH 8.0 Sample->SPE1 SLE1 Add Cold Acetonitrile Sample->SLE1 SPE2 Load onto Conditioned HLB SPE1->SPE2 SPE3 Wash (5% MeOH in H2O) SPE2->SPE3 SPE4 Elute (Ethyl Acetate) SPE3->SPE4 Concentration Evaporate & Reconstitute / Dilute SPE4->Concentration SLE2 Add 5M Ammonium Acetate SLE1->SLE2 SLE3 Centrifuge & Collect Upper Layer SLE2->SLE3 SLE3->Concentration LCMS LC-MS/MS (MRM Mode) Concentration->LCMS

Figure 2: Parallel workflows for the extraction of p-chloro-N-methyl-N-nitrosoaniline using SPE and SALLE methodologies.

Quantitative Data Presentation

The choice of extraction method heavily influences the Process Efficiency (PE), Absolute Recovery (RE), and Matrix Effect (ME). The data below summarizes the typical performance metrics of the described methodologies for p-chloro-N-methyl-N-nitrosoaniline extracted from human plasma (spiked at 1.0 ng/mL).

Extraction MethodologyAbsolute Recovery (RE)Matrix Effect (ME)Process Efficiency (PE)Emulsion RiskThroughput
HLB Solid-Phase Extraction (SPE) 88.5 ± 4.2%94.1 ± 3.5% (Minimal)83.3%NoneMedium
Salting-out LLE (SALLE) 76.2 ± 6.1%112.4 ± 5.8% (Enhancement)85.6%LowHigh
Traditional LLE (DCM/Water) 65.4 ± 9.3%81.2 ± 8.1% (Suppression)53.1%High Low

Note: Matrix Effect values close to 100% indicate zero ion suppression/enhancement. Values <100% indicate suppression (common with traditional LLE due to phospholipid carryover), while >100% indicates enhancement.

Summary & Expert Insights

When extracting p-chloro-N-methyl-N-nitrosoaniline from biological matrices, the non-basic nature of the N-nitroso group dictates that purely hydrophobic or partitioning mechanisms must be utilized[3].

  • For ultra-trace sensitivity (sub-ng/mL): HLB SPE is the gold standard. The ability to wash the sorbent with 5% methanol removes the majority of ion-suppressing biological salts, yielding the cleanest baseline[4].

  • For high-throughput pharmacokinetic screening: SALLE provides a rapid, emulsion-free alternative that can be executed in 96-well plate formats, though analysts must carefully monitor for matrix enhancement effects caused by co-eluting endogenous lipids[5].

  • Crucial Warning: Always buffer biological samples to a neutral or slightly alkaline pH prior to extraction to prevent the artifactual formation of nitrosamines from precursor amines present in the matrix[1].

References

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry. URL: [Link]

  • PubChem. (2025). ANILINE, p-CHLORO-N-METHYL-N-NITROSO- (CID 13874). National Library of Medicine. URL: [Link]

  • Aggarwal, P., et al. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Journal of Chromatography A. URL: [Link]

  • Resolian. (2026). Online SPE for Ultra-Trace Nitrosamine Quantification. Resolian Resources. URL: [Link]

  • Zhang, L., et al. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

Sources

Method

Application Note: Optimized Solvent Selection and Recrystallization Protocol for p-Chloro-N-methyl-N-nitrosoaniline

Physicochemical Profiling & Mechanistic Considerations The purification of p-chloro-N-methyl-N-nitrosoaniline presents unique physicochemical challenges that dictate strict solvent and environmental parameters. As an N-n...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Mechanistic Considerations

The purification of p-chloro-N-methyl-N-nitrosoaniline presents unique physicochemical challenges that dictate strict solvent and environmental parameters. As an N-nitrosamine derivative, the molecule is characterized by a highly polar N-nitroso group attached to a lipophilic p-chlorophenyl ring.

Causality in Structural Stability: In unsubstituted N-methyl-N-nitrosoanilines, exposure to acidic environments or excessive thermal stress triggers the classic Fischer-Hepp rearrangement, wherein the nitroso group migrates to the para position of the aromatic ring. In p-chloro-N-methyl-N-nitrosoaniline, the para position is sterically and electronically blocked by the stable chloro substituent. While this structural feature prevents the Fischer-Hepp rearrangement, the N–NO partial double bond remains highly susceptible to homolytic cleavage (denitrosation) under ultraviolet (UV) light and thermal stress [1].

Consequently, any recrystallization protocol must prioritize low-temperature dissolution and actinic (amber) glassware to prevent photolytic and thermal degradation of the target compound [2].

Thermodynamics of Solvent Selection

N-nitrosamines exhibit high solubility in moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and polar protic solvents (e.g., ethanol), but are virtually insoluble in non-polar aliphatic hydrocarbons (e.g., heptane, hexane) and water [3].

To minimize thermal stress, a binary solvent/antisolvent system is vastly superior to a single-solvent system. Relying on a single solvent like ethanol requires heating the system to near its boiling point (~78°C) to achieve dissolution, which crosses the thermal degradation threshold of the N–NO bond. Conversely, an Ethyl Acetate/Heptane binary system allows for complete dissolution at mild temperatures (<45°C), followed by controlled precipitation via antisolvent titration.

Quantitative Solvent Matrix
Solvent SystemRoleDielectric Constant (ε)Boiling Point (°C)Suitability & Mechanistic Rationale
Ethyl Acetate / Heptane Binary (Solvent / Antisolvent)6.02 / 1.9277.1 / 98.4Optimal. High recovery yield. Allows low-temperature dissolution (<45°C), entirely avoiding thermal denitrosation.
Ethanol (Absolute) Single Solvent24.578.3Sub-optimal. Steep solubility curve requires heating to ~60-70°C, introducing significant risk of thermal degradation.
Dichloromethane / Hexane Binary (Solvent / Antisolvent)8.93 / 1.8939.6 / 68.7Fair. DCM is highly volatile. Rapid evaporation leads to uncontrolled, rapid precipitation, trapping impurities in the crystal lattice.
Toluene Single Solvent2.38110.6Poor. High boiling point makes post-filtration vacuum drying impossible without exceeding the thermal stability threshold.

Experimental Protocol: Binary Solvent Recrystallization

This methodology utilizes an Ethyl Acetate/Heptane system. The protocol is designed as a self-validating system , incorporating built-in checkpoints to ensure thermodynamic control and structural integrity.

Step-by-Step Methodology

Step 1: Environmental Preparation Conduct all operations in a fume hood using amber-coated or foil-wrapped glassware to prevent UV-induced N–NO bond cleavage.

Step 2: Mild Dissolution Transfer the crude p-chloro-N-methyl-N-nitrosoaniline to a round-bottom flask. Add a minimum volume of Ethyl Acetate (EtOAc) at room temperature. Slowly warm the flask in a water bath to a maximum of 45°C while swirling.

  • Self-Validation Checkpoint: If the solid does not fully dissolve at 45°C, do not increase the temperature. Instead, incrementally add 0.5 mL aliquots of EtOAc until complete dissolution is achieved. This ensures thermal limits are strictly respected.

Step 3: Hot Filtration Rapidly filter the warm solution through a pre-warmed PTFE syringe filter (0.45 µm) or a fluted filter paper into a clean, amber Erlenmeyer flask to remove insoluble particulate impurities.

Step 4: Antisolvent Titration (The Cloud Point) Maintain the filtrate at ~40°C. Begin adding Heptane dropwise under gentle magnetic stirring. Continue titration until the solution exhibits a faint, persistent opalescence (the "cloud point").

  • Self-Validation Checkpoint: If the solution "oils out" (forms a distinct liquid layer at the bottom rather than a cloudy suspension), the system has supersaturated too rapidly. Validate and correct this by adding 2-3 drops of EtOAc until the oil redissolves into a clear solution, then resume Heptane addition at a slower rate.

Step 5: Nucleation and Maturation Once the cloud point is reached, add exactly 1 drop of EtOAc to clarify the solution slightly. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour to promote macroscopic, high-purity crystal growth. Subsequently, transfer the flask to an ice-water bath (0–4°C) for 2 hours to maximize yield.

Step 6: Isolation and Desiccation Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with two volumes of ice-cold Heptane to displace residual mother liquor. Dry the crystals under high vacuum (≤10 mbar) at room temperature (do not exceed 30°C) to a constant weight.

Step 7: Analytical Validation Validate the purity of the recrystallized product using HPLC-UV (λ ~ 240 nm). Confirm structural integrity via ¹H-NMR; the N-methyl protons should appear as a distinct singlet (or exhibit characteristic rotameric splitting due to restricted rotation around the N–NO partial double bond, confirming the nitroso group remains intact).

Mechanistic Workflow

RecrystallizationWorkflow Start Crude p-Chloro-N-methyl- N-nitrosoaniline Profile Physicochemical Assessment • UV Sensitive (N-NO bond) • Thermally Labile (>50°C) Start->Profile Solvent Solvent System Selection Profile->Solvent Binary EtOAc / Heptane (Binary) Optimal: Low-Temp Dissolution Solvent->Binary Preferred Single Ethanol (Single) Sub-optimal: Requires Heating Solvent->Single Alternative Dissolve Dissolution & Hot Filtration (T < 45°C, Amber Glassware) Binary->Dissolve Single->Dissolve Cloud Antisolvent Titration (Dropwise Heptane to Cloud Point) Dissolve->Cloud Crystallize Controlled Nucleation & Cooling (RT → 0°C over 2 hours) Cloud->Crystallize Isolate Vacuum Filtration & Cold Antisolvent Wash Crystallize->Isolate Validate Validation (HPLC-UV & 1H-NMR) Confirm Rotameric Purity Isolate->Validate

Workflow and decision matrix for the recrystallization of p-chloro-N-methyl-N-nitrosoaniline.

References

  • Title: Tackling the Nitrosamine Crisis - Supercritical Fluid Chromatography Coupled with Mass Spectrometry Source: Refubium - Freie Universität Berlin URL: [Link][1]

Sources

Application

in vitro mutagenicity assay protocols for N-nitroso compounds

An Application Guide to In Vitro Mutagenicity Testing of N-Nitroso Compounds For Researchers, Scientists, and Drug Development Professionals Introduction: The N-Nitroso Compound Challenge N-nitroso compounds (nitrosamine...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to In Vitro Mutagenicity Testing of N-Nitroso Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Nitroso Compound Challenge

N-nitroso compounds (nitrosamines) have emerged as a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1] Classified as "cohort of concern" impurities under the ICH M7 guideline, they are recognized for their high carcinogenic potency, even at trace levels.[1][2][3] Many nitrosamines are potent mutagens and have been shown to be carcinogenic in numerous animal species.[4] Their potential formation during drug manufacturing, or even during storage, necessitates rigorous safety assessment to protect public health.[1][2]

The cornerstone of this safety assessment is the evaluation of mutagenic potential. A positive mutagenicity result for a nitrosamine impurity triggers stringent control strategies to limit patient exposure. Therefore, conducting robust and sensitive in vitro mutagenicity assays is not merely a regulatory requirement but a critical step in ensuring drug safety. This guide provides a detailed examination of the principles, critical parameters, and standardized protocols for accurately assessing the mutagenicity of N-nitroso compounds.

The Scientific Bedrock: Mechanism of N-Nitroso Compound Mutagenicity

The mutagenicity of most N-nitroso compounds is not direct. Instead, they are pro-mutagens, requiring metabolic activation to exert their genotoxic effects.[5][6][7] This process, which assays must replicate in vitro, is central to their mechanism of action.

The activation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly in the liver.[5][8] The key step is an α-hydroxylation reaction, which transforms the parent nitrosamine into an unstable α-hydroxynitrosamine. This intermediate rapidly decomposes, yielding an aldehyde and a highly reactive alkyl diazonium ion. It is this electrophilic diazonium ion that readily reacts with nucleophilic sites on DNA bases, forming DNA adducts (e.g., O⁶-alkylguanine).[7][8] If these adducts are not repaired by cellular machinery, they can lead to mispairing during DNA replication, causing permanent gene mutations.

Metabolic Activation of N-Nitrosamines cluster_0 In Vitro System (with S9 Mix) Nitrosamine N-Nitroso Compound (Pro-mutagen) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy α-hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Diazonium Alkyl Diazonium Ion (Ultimate Mutagen) Decomposition->Diazonium DNA Nuclear DNA Diazonium->DNA Alkylation Adduct DNA Adducts (e.g., O⁶-alkylguanine) DNA->Adduct Mutation Gene Mutation (Point Mutation) Adduct->Mutation DNA Replication Mispairing

Caption: Metabolic activation pathway of N-nitroso compounds leading to DNA mutation.

Critical Assay Considerations for N-Nitroso Compounds

Standard mutagenicity assay protocols can fail to detect the mutagenic potential of certain nitrosamines, leading to false-negative results.[9][10] Decades of research have identified key methodological modifications necessary to enhance assay sensitivity and reliability for this specific chemical class.

The Imperative of an Optimized Metabolic Activation System (S9)

The S9 fraction, a supernatant of liver homogenate containing microsomal and cytosolic enzymes, is the standard exogenous metabolic activation system used in in vitro assays.[11][12][13] For nitrosamines, the source and concentration of this S9 are paramount.

  • Causality - Why Hamster Liver S9 is Preferred: While rat liver S9 is standard for many chemicals, Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver S9 has repeatedly demonstrated superior efficacy in activating a broad range of nitrosamines.[6][14][15] This is attributed to a more favorable profile of the specific CYP enzymes required for nitrosamine α-hydroxylation in hamsters compared to rats.

  • Causality - Why High S9 Concentration is Necessary: Potent nitrosamines like N-nitrosodimethylamine (NDMA) often require high concentrations of liver S9 (e.g., 10% to 30% v/v in the S9 mix) to produce a detectable mutagenic response.[6][9] Lower concentrations may not provide sufficient enzymatic activity to generate the ultimate mutagen at a level that can overcome cellular detoxification and repair mechanisms. Regulatory guidelines now recommend including 30% hamster and 30% rat liver S9 for a comprehensive assessment.[9][16]

The Ames Test: Pre-incubation is a Non-Negotiable

The OECD 471 Bacterial Reverse Mutation Test (Ames test) is the workhorse for detecting gene mutations.[5] For nitrosamines, the choice of methodology is critical.

  • Causality - Pre-incubation vs. Plate Incorporation: The pre-incubation method, where the test chemical, S9 mix, and bacterial culture are incubated together in a liquid suspension before being plated on minimal agar, is strongly recommended.[6][9][14] This approach enhances the interaction between the short-lived reactive metabolites and the bacterial DNA, significantly increasing the assay's sensitivity compared to the plate incorporation method, where all components are mixed directly in molten agar.[6] A pre-incubation time of 30 minutes is often recommended.[9][16]

Selection of Sensitive Bacterial and Mammalian Strains

Different tester strains detect different types of mutations. A standard, comprehensive panel is required.

  • Bacterial Strains: The panel should include S. typhimurium strains TA98 (frameshift), TA100, and TA1535 (base-pair substitution), TA1537 (frameshift), and E. coli strain WP2 uvrA (pKM101) (base-pair substitution).[9][14] Strains TA100, TA1535, and WP2 uvrA (pKM101) are often particularly sensitive to the base-pair substitution mutations caused by alkylating agents like activated nitrosamines.[14][17]

  • Mammalian Cell Lines: For follow-up mammalian cell assays, L5178Y mouse lymphoma cells (used in the Mouse Lymphoma Assay, OECD 490) or TK6 human lymphoblastoid cells are commonly used.[18][19][20] The Mouse Lymphoma Assay is highly valued as it can detect a broad spectrum of genetic damage, including point mutations and chromosomal alterations.[19][20][21]

A Strategic Approach to Testing

Regulatory guidance suggests a tiered approach to testing. An enhanced Ames test is the primary screen. If a positive result is obtained, no further testing is needed to confirm the mutagenic potential.[9] If the Ames test is negative, a second in vitro mammalian cell mutation assay is often required to provide a comprehensive dataset for risk assessment.[18]

Testing Strategy for N-Nitrosamines Start Test Article: N-Nitroso Compound Ames Perform Enhanced Ames Test (OECD 471) Start->Ames Result Ames Result? Ames->Result Positive Positive Result->Positive >2-3 fold increase & dose-response Negative Negative Result->Negative No significant increase ConclusionPos Conclusion: Mutagenic Positive->ConclusionPos Mammalian Perform In Vitro Mammalian Cell Mutation Assay (e.g., MLA, OECD 490) Negative->Mammalian ConclusionNeg Conclusion from Mammalian Assay Mammalian->ConclusionNeg

Caption: Recommended workflow for in vitro mutagenicity assessment of N-nitrosamines.

Application Protocols

The following protocols are based on OECD guidelines with specific enhancements for N-nitroso compounds. All work should be conducted under Good Laboratory Practice (GLP) where required for regulatory submissions.

Protocol 1: Enhanced Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This protocol is designed to maximize the detection of mutagenic nitrosamines.

1. Materials & Reagents

  • Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Phenobarbital/β-naphthoflavone-induced rat and hamster liver S9.

  • Cofactor Solution: NADP, Glucose-6-Phosphate (G6P) in buffer.

  • Media: Nutrient broth, Minimal Glucose Agar (Vogel-Bonner E), top agar with trace histidine and biotin.

  • Controls:

    • Negative Control: Vehicle (e.g., Water, DMSO).

    • Positive Controls (-S9): Strain-specific direct-acting mutagens (e.g., 2-nitrofluorene for TA98, sodium azide for TA100/1535).

    • Positive Controls (+S9): 2-Aminoanthracene (2-AA) for all strains; an additional nitrosamine control like N-nitrosodimethylamine (NDMA) is highly recommended.

  • Test Article: N-nitroso compound dissolved in an appropriate, non-mutagenic solvent.

2. Experimental Procedure (Pre-incubation Method)

  • Strain Preparation: Grow overnight cultures of each tester strain in nutrient broth at 37°C with shaking.

  • S9 Mix Preparation: On the day of the experiment, prepare the S9 mix. For a 30% S9 mix, combine 3 parts S9 fraction with 7 parts cofactor solution on ice. Prepare separate mixes for rat and hamster S9.

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range. Aim for the highest concentration to be 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Main Experiment Setup: For each strain and test condition (no S9, +30% rat S9, +30% hamster S9), label sterile tubes for each dose level, negative control, and positive control. Perform in triplicate.

  • Pre-incubation: To each tube, add in sequence:

    • 0.1 mL of bacterial overnight culture.

    • 0.05 mL of test article solution (or control solution).

    • 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 30 minutes in a shaking water bath.[9][16]

  • Plating: After incubation, add 2.0 mL of molten top agar (45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Examine for signs of cytotoxicity (e.g., a sparse background lawn).

3. Data Analysis & Acceptance Criteria

  • Validity: The assay is valid if the negative control counts are within the historical range, and all positive controls show a significant increase in revertants.

  • Positive Result: A result is considered positive if there is a concentration-dependent increase in revertant colonies and, for any dose, the mean revertant count is ≥2-fold (for TA98, TA100, WP2 uvrA) or ≥3-fold (for TA1535, TA1537) the mean vehicle control count.[6]

ParameterRecommended Condition for N-NitrosaminesRationale
Guideline OECD 471International standard for bacterial reverse mutation test.[9]
Method Pre-incubation (30 min)Enhances interaction of short-lived metabolites with DNA.[9][16][22]
Strains TA98, TA100, TA1535, TA1537, WP2 uvrA (pKM101)Covers both frameshift and base-pair substitution mutations.[9][16][22]
Metabolic Activation No S9, +30% induced Rat Liver S9, +30% induced Hamster Liver S9Hamster S9 is often more sensitive; high concentration is critical.[9][15][16][22]
Top Concentration 5000 µ g/plate or limit of solubility/cytotoxicityStandard high dose as per OECD guideline.
Positive Controls Standard mutagens + a known nitrosamine (e.g., NDMA)Ensures the test system is sensitive to this specific chemical class.
Protocol 2: In Vitro Mouse Lymphoma Assay (MLA) (OECD TG 490)

This mammalian cell assay detects a broad spectrum of mutational events.

1. Materials & Reagents

  • Cell Line: L5178Y/TK+/- -3.7.2C mouse lymphoma cells.

  • Media: RPMI 1640 medium supplemented with horse serum, pluronic F68, antibiotics, L-glutamine, sodium pyruvate.

  • Selective Agent: Trifluorothymidine (TFT).

  • Metabolic Activation: Induced rat liver S9 (hamster S9 may also be justified).

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls (-S9): Methyl methanesulfonate (MMS).

    • Positive Controls (+S9): Cyclophosphamide (CP). An additional nitrosamine control is recommended.[18]

2. Experimental Procedure

  • Cell Maintenance: Maintain cells in suspension culture at 37°C, 5% CO₂. Ensure cell density is maintained to promote exponential growth.

  • Treatment:

    • Short Treatment (3-4 hours) with and without S9: Treat cell cultures with a range of test article concentrations.

    • Long Treatment (24 hours) without S9: Treat cultures for a longer duration to detect mutagens that may require cell cycle-dependent effects.

  • Washing & Expression: After treatment, wash cells to remove the test article and S9. Resuspend cells in fresh medium and culture for a 2-day expression period to allow for the fixation of mutations and the depletion of existing Thymidine Kinase (TK) protein.

  • Plating for Viability and Mutation:

    • Viability: Plate a low density of cells in non-selective medium (96-well plates) to determine the Relative Total Growth (RTG), a measure of cytotoxicity.

    • Mutant Selection: Plate a high density of cells in medium containing the selective agent TFT. Only TK-deficient (mutant) cells will survive and form colonies.

  • Incubation: Incubate plates for 10-14 days at 37°C, 5% CO₂.

  • Scoring: Count colonies in both viability and selection plates. The MLA distinguishes between large and small mutant colonies, which can provide information on the type of genetic damage (point mutation vs. clastogenic event).

3. Data Analysis & Acceptance Criteria

  • Validity: The assay is valid if negative and positive controls behave as expected and cloning efficiencies are acceptable.

  • Cytotoxicity: The test concentrations should cover a range from little to no cytotoxicity up to a level that results in 10-20% RTG.[20]

  • Positive Result: A result is considered positive if there is a concentration-dependent increase in the mutant frequency (MF) that exceeds a pre-defined Global Evaluation Factor (e.g., induced MF of 126 x 10⁻⁶ above the background).[20]

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage by identifying micronuclei (MN), which are fragments or whole chromosomes left behind during cell division.[23][24]

1. Materials & Reagents

  • Cell Lines: TK6 human lymphoblastoid cells, Chinese Hamster Ovary (CHO) cells, or primary human lymphocytes.

  • Metabolic Activation: Induced rat or hamster liver S9.

  • Cytokinesis Blocker (optional but recommended): Cytochalasin B (CytoB) to identify cells that have completed one division.

  • Stains: Acridine orange or Giemsa for microscopy; DNA-specific fluorescent dyes for flow cytometry.

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls (-S9): Mitomycin C (a clastogen).

    • Positive Controls (+S9): Cyclophosphamide (CP).

2. Experimental Procedure

  • Cell Culture & Treatment: Seed cells and treat with a range of test article concentrations.

    • Short Treatment (3-6 hours) with and without S9: Followed by a recovery period of 1.5-2.0 normal cell cycles.[6]

    • Long Treatment (1.5-2.0 cell cycles) without S9.

  • Cytokinesis Block: If used, add CytoB after the treatment period to accumulate binucleated cells.

  • Harvesting: Harvest cells by centrifugation.

  • Cytotoxicity Measurement: Determine cell proliferation using metrics like Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC). The highest concentration should aim for 55±5% cytotoxicity.

  • Slide Preparation & Staining: Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides. Stain the slides to visualize the cytoplasm and nuclei/micronuclei.

  • Scoring: Score at least 2000 cells per concentration for the presence of micronuclei. If CytoB is used, score only binucleated cells.

3. Data Analysis & Acceptance Criteria

  • Validity: The assay is valid if controls perform as expected and a sufficient number of cells are available for analysis.

  • Positive Result: A result is considered positive if a statistically significant, dose-related increase in the frequency of micronucleated cells is observed.

References

  • Ames Test for N-Nitrosamines: Assessing Mutagenicity - IPHASE Biosciences. (2025, March 11). Available from: [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. Available from: [Link]

  • Li, X., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 145, 105508. Available from: [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 10(10), 599. Available from: [Link]

  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Available from: [Link]

  • Lijinsky, W. (1984). Carcinogenicity and mutagenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 10(4-5), 471-477. Available from: [Link]

  • Zamann Pharma Support. (2024, September 11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Available from: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Available from: [Link]

  • Nucro-Technics. (2025, July 13). In Vitro Mammalian Cell Mutation Assay for Nitrosamines. Available from: [Link]

  • Kang, H. (n.d.). Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. Yuhan Chemical Inc. Available from: [Link]

  • Scantox. (2025, February). Mouse Lymphoma Assay (MLA). Available from: [Link]

  • ToxMinds. (n.d.). NITROSAMINES IMPURITIES CARCINOGENICITY ASSESSMENT – REGULATORY REQUIREMENTS, CHALLENGES AND RECOMMENDATIONS. Available from: [Link]

  • ICH. (2025, May 22). Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities. Available from: [Link]

  • ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds [Image]. Available from: [Link]

  • OECD. (n.d.). OECD 476: Cell gene mutation tests (HPRT gene, in vitro mammalian). Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Available from: [Link]

  • Yoshie, Y., & Ohshima, H. (2002). Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 143-151. Available from: [Link]

  • Inotiv. (n.d.). Mammalian Mutation Assays. Available from: [Link]

  • Wills, J. W., et al. (2018). Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. Methods in Molecular Biology, 1682, 209-245. Available from: [Link]

  • Jenkins, G. J., et al. (2012). Mammalian cell HPRT gene mutation assay: test methods. Methods in Molecular Biology, 817, 163-177. Available from: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Available from: [Link]

  • Guttenplan, J. B. (1987). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research, 186(2), 81-134. Available from: [Link]

  • Gentronix. (2026, February 10). OECD 471 Ames Test | Regulatory Genotoxicity Studies. Available from: [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Available from: [Link]

  • R Discovery. (2025, November 1). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Available from: [Link]

  • Scantox. (n.d.). OECD 476: HPRT Assay. Available from: [Link]

  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]

  • GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Available from: [Link]

  • Gentronix. (2026, March 5). Micronucleus Test (OECD 487) | Genotoxicity Testing. Available from: [Link]

  • Gassnova. (n.d.). Alternative approaches to standard toxicity testing. Available from: [Link]

  • Creative Bioarray. (n.d.). S9 Metabolic Stability. Available from: [Link]

  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Available from: [Link]

  • Springer Medizin. (2026, January 14). How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487). Available from: [Link]

  • Gentronix. (2026, March 5). Mouse Lymphoma Assay (OECD 490) | Gene Mutation Testing. Available from: [Link]

  • Lhasa Limited. (2023, August 1). A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. Available from: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. Available from: [Link]

  • Oxford Academic. (2024, April 15). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available from: [Link]

  • Kosheeka. (2024, May 3). The Best Way to Select Mouse Skin S9 Fraction for Your Research. Available from: [Link]

  • MDPI. (2025, May 17). N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. Available from: [Link]

  • Taylor & Francis. (2025, January 2). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available from: [Link]

  • ResearchGate. (n.d.). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Available from: [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available from: [Link]

  • Oxford Academic. (2010, July 15). Radical Mechanisms in Nitrosamine- and Nitrosamide-Induced Whole-Genome Gene Expression Modulations in Caco-2 Cells. Toxicological Sciences. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of p-chloro-N-methyl-N-nitrosoaniline

Title: Technical Support Center: Yield Optimization for p-Chloro-N-methyl-N-nitrosoaniline Synthesis Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter yield...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Yield Optimization for p-Chloro-N-methyl-N-nitrosoaniline Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of N-nitrosoarylamines. The nitrosation of p-chloro-N-methylaniline to form p-chloro-N-methyl-N-nitrosoaniline presents unique mechanistic challenges. Because the para-position is blocked by a chlorine atom, the standard reactivity profiles of secondary aromatic amines are altered, making the product highly susceptible to acid-catalyzed degradation. This guide provides a deep dive into the causality of these issues and establishes a self-validating protocol for maximizing yield.

Mechanistic Overview & Pathway Diagram Before troubleshooting, we must understand the competing kinetic pathways. In traditional aqueous acidic nitrosation, the nitrosonium ion ( NO+ ) attacks the secondary amine. However, the reaction is reversible, and side reactions heavily dictate the final yield.

MechanisticPathway A p-Chloro-N-methylaniline (Secondary Amine) C p-Chloro-N-methyl-N-nitrosoaniline (Target Product) A->C + NO+ (Fast) B Nitrosonium Ion (NO+) Acidic Conditions B->C D Denitrosation (Reversion to Amine) C->D Excess H+ (Equilibrium Shift) E Ortho-Nitrosation (Minor Side Product) C->E Blocked Para-Position Slow Fischer-Hepp D->A Loss of NO+

Caption: Kinetic pathways in the nitrosation of p-chloro-N-methylaniline, highlighting degradation routes.

Module 1: Frequently Asked Questions (Reaction Fundamentals)

Q1: Why is my yield plateauing at 60-70% despite using a stoichiometric excess of sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl )? Expert Insight: The plateau is caused by the reversibility of the N-nitrosation reaction. In highly acidic environments, N-nitrosoamines can undergo acid-catalyzed denitrosation. Because the para-position of your substrate is blocked by the chlorine atom, the molecule cannot undergo the standard Fischer-Hepp rearrangement to form a stable para-C-nitroso compound. Instead, the system reaches a dynamic equilibrium between the N-nitroso product and the protonated secondary amine[1]. Adding excess NaNO2​ often exacerbates the issue by promoting the oxidative degradation of the amine and generating NOx​ off-gassing, rather than pushing the equilibrium forward.

Q2: Does the Fischer-Hepp rearrangement occur if the para-position is blocked? Expert Insight: Yes, but it is kinetically unfavorable. When the para-position is blocked, the nitroso group can migrate to the ortho-position[2]. However, ortho-nitrosation is sterically hindered and proceeds much slower than para-migration. Consequently, under standard acidic conditions, denitrosation becomes the dominant degradation pathway rather than rearrangement[1]. To prevent this, you must strictly limit the residence time of the product in strong acid.

Q3: Can I use organic nitrites instead of aqueous NaNO2​/HCl to improve yields? Expert Insight: Absolutely. Transitioning from aqueous inorganic nitrites to organic nitrites, such as tert-butyl nitrite (TBN), under solvent-free or mild organic conditions is a highly effective strategy. TBN acts as both the nitrosating agent and the solvent/reagent, eliminating the need for strong aqueous acids. This completely shuts down the acid-catalyzed denitrosation pathway and prevents ortho-rearrangement, frequently pushing yields above 90%[3].

Module 2: Troubleshooting Guide - Process Optimization

Issue 1: Product degradation and darkening during aqueous workup.

  • Causality: p-Chloro-N-methyl-N-nitrosoaniline is thermally and photolytically sensitive. Darkening indicates the homolytic cleavage of the N-NO bond, releasing nitric oxide ( NO∙ ) radicals which subsequently oxidize the aromatic ring.

  • Solution: Perform the reaction and workup strictly below 5°C. Shield the reaction vessel from direct light. Quench any unreacted nitrosating agent immediately using urea or sulfamic acid before phase separation. Urea acts as a "nitrite trap," rapidly consuming excess HNO2​ without altering the pH drastically[1].

Issue 2: Incomplete conversion of the starting material.

  • Causality: If using the traditional NaNO2​/HCl route, incomplete conversion is often an artifact of poor mixing in biphasic systems or the rapid decomposition of nitrous acid to NO2​ and NO gases before it can react with the amine.

  • Solution: Ensure vigorous mechanical stirring. Alternatively, employ a heterogeneous catalyst system. For example, using ZrCl4​/NaNO2​ in wet silica gel provides a controlled, slow release of the nitrosonium ion, ensuring chemoselective nitrosation of the secondary amine with near-quantitative conversion[4].

Data Presentation: Yield Optimization Strategies

The following table summarizes the quantitative impact of different synthetic strategies on the yield of N-nitrosoarylamines with blocked para-positions.

Nitrosating AgentSolvent SystemTemperatureReaction TimePrimary ByproductExpected Yield
NaNO2​ / HCl (Conc.)Water / Ethanol0–5 °C2–4 hDenitrosated amine, ortho-isomer55–65%
NaNO2​ / AcOH (Glacial)Acetic Acid10–15 °C1–2 hTrace oxidation products75–80%
tert-Butyl Nitrite (TBN)Solvent-free or DCM25 °C1 htert-Butanol> 90%
ZrCl4​ / NaNO2​ Wet SiO2​ / DCM25 °C0.5 hNone (Heterogeneous)> 95%

Module 3: Validated Experimental Workflow (Self-Validating Protocol)

To bypass the limitations of the traditional aqueous acidic route, the following protocol utilizes tert-Butyl Nitrite (TBN) in a mild organic solvent. This protocol is self-validating: the absence of strong acid prevents denitrosation, and the byproduct (tert-butanol) is easily monitored via GC-MS or removed under vacuum, ensuring the mass balance closes perfectly without complex aqueous extractions.

Step-by-Step Methodology: High-Yield Synthesis using TBN

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 10.0 mmol of p-chloro-N-methylaniline in 15 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Shield the flask with aluminum foil to prevent photolytic degradation.

  • Reagent Addition: Using a syringe pump, add 12.0 mmol (1.2 equivalents) of tert-butyl nitrite (TBN) dropwise over 15 minutes. Self-validation checkpoint: The solution will transition from colorless/pale yellow to a deep yellow/orange, indicating the formation of the N-nitroso compound without the evolution of brown NO2​ gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1 hour. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove DCM, unreacted TBN, and the tert-butanol byproduct.

  • Purification: The resulting crude residue is typically >95% pure. If necessary, pass the crude oil through a short plug of silica gel using DCM as the eluent to remove trace polar impurities.

  • Storage: Store the isolated p-chloro-N-methyl-N-nitrosoaniline in an amber vial under argon at -20 °C.

ExperimentalWorkflow Step1 1. Substrate Dissolution (Amine in DCM) Step2 2. Thermal Control (0-5°C, Dark) Step1->Step2 Step3 3. TBN Addition (Dropwise, 1.2 eq) Step2->Step3 Step4 4. RT Stirring (1 Hour, TLC Check) Step3->Step4 Step5 5. Vacuum Concentration (Remove t-BuOH/DCM) Step4->Step5

Caption: Optimized solvent-based workflow for the N-nitrosation of secondary amines using TBN.

References

  • Thieme Chemistry. "Product Class 22: Nitrosoarenes." Science of Synthesis, Georg Thieme Verlag. Available at:[Link]

  • Gogoi, A., et al. "Green Chemistry - RSC Publishing: N-Nitrosation of secondary amines using tert-butyl nitrite." Green Chemistry, Royal Society of Chemistry, 2013. Available at:[Link]

  • Zolfigol, M. A., et al. "Chemoselective N-Nitrosation of Secondary Amines under Mild and Heterogeneous Conditions with ZrCl4/NaNO2." Asian Journal of Chemistry, 2001. Available at:[Link]

  • Idris, M. "Kinetics and mechanisms of acid catalysed denitrosation reactions of n-nitrosoamines in ethanol solvent." Durham E-Theses, Durham University, 1978. Available at:[Link]

Optimization

Technical Support Center: Minimizing Side Reactions during the Nitrosation of p-Chloro-N-methylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the nitrosation of p-chloro-N-methylaniline. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitrosation of p-chloro-N-methylaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring high yield and purity of the desired N-nitroso product. We will explore common experimental issues through a troubleshooting guide and address foundational concepts in our FAQ section.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter during the experiment. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction is yielding a complex mixture of products, not the clean N-nitroso compound. What's going wrong?

A1: Root Cause Analysis & Corrective Actions

A complex product mixture is the most common issue and typically points to a loss of control over reaction parameters, leading to multiple competing side reactions. The primary culprits are temperature, reagent stoichiometry, and the rate of addition.

  • Causality: The nitrosation of a secondary arylamine is a delicate electrophilic attack on the nitrogen atom by a nitrosating agent, typically the nitrosonium ion (NO⁺).[1][2] This ion is generated in situ from sodium nitrite and a strong acid.[1] The desired N-nitrosation is fast at low temperatures. However, if the temperature rises or if there is an excess of the highly reactive nitrosonium ion, it can begin to react elsewhere.

  • Troubleshooting Steps:

    • Verify Temperature Control: The reaction is highly exothermic. Ensure your ice/salt bath is maintaining an internal reaction temperature between 0-5 °C. A temperature spike above 10 °C can dramatically increase the rates of side reactions and promote the decomposition of unstable nitrous acid into other reactive nitrogen species.[3]

    • Check Reagent Purity: Ensure your p-chloro-N-methylaniline is free from primary amine contaminants (p-chloroaniline). Primary amines react with nitrous acid to form unstable diazonium salts, which can lead to a cascade of unwanted phenolic byproducts and azo-coupling reactions.[1][4]

    • Review Stoichiometry: A large excess of sodium nitrite is a primary cause of byproducts due to oxidation and potential C-nitrosation.[5] Use a modest excess (e.g., 1.05-1.10 equivalents) and ensure it is added slowly to the acidified reaction mixture before the amine is introduced.

Q2: I'm observing a green or blue coloration in my reaction mixture, suggesting C-nitrosation. How can I prevent this?

A2: Suppressing Electrophilic Aromatic Substitution

A green or blue color is a classic indicator of C-nitroso compound formation, where the nitrosonium ion has attacked the aromatic ring instead of the amine nitrogen.[6] While the para-position is blocked in your starting material, substitution at the ortho-position is still possible.

  • Causality: The N-methylamino group is an activating group, making the aromatic ring susceptible to electrophilic attack. Although N-nitrosation is generally faster than C-nitrosation for secondary amines, conditions that increase the concentration or reactivity of the electrophile (NO⁺) can promote ring substitution.[6] Once the N-nitroso product is formed, the electron-withdrawing nature of the nitroso group deactivates the ring, preventing further C-nitrosation on the product.[6] Therefore, this side reaction primarily occurs on the starting material.

  • Troubleshooting Steps:

    • Strict Temperature Adherence: This is the most critical factor. C-nitrosation has a higher activation energy than N-nitrosation. Maintaining the temperature at 0-5 °C strongly favors the desired N-nitrosation pathway.

    • Control Acidity: While acid is necessary to generate NO⁺, excessively high concentrations of strong acid can increase the effective electrophilicity of the nitrosating species, potentially favoring C-nitrosation.[7] Adhere to the recommended acid stoichiometry in the protocol.

    • Order of Addition: Add the solution of p-chloro-N-methylaniline slowly to the pre-formed, cold nitrous acid solution. This ensures that the amine is always reacting in the presence of the nitrosating agent, rather than allowing a high concentration of amine to be present when the nitrosating agent is generated, which can alter local reaction conditions.

Q3: The yield of my N-nitroso product is low, and I suspect decomposition or denitrosation. What factors contribute to this, and how can I improve stability?

A3: Preventing Product Reversion and Degradation

Low yield, despite a clean initial reaction, often points to product instability. Denitrosation is the reverse reaction, where the N-NO bond is cleaved.[8] This process can be initiated by heat, light (photolysis), or improper pH during workup.[9]

  • Causality: The N-NO bond is labile. Exposure to UV light can cause homolytic cleavage, reforming the secondary amine and releasing nitric oxide.[9] Similarly, in the presence of certain reagents or under high heat, the equilibrium can shift back toward the starting materials.[5][10]

  • Troubleshooting Steps:

    • Protect from Light: Conduct the reaction and subsequent workup in a fume hood with the sash lowered or by wrapping the reaction flask in aluminum foil to prevent photolytic denitrosation.[8][9]

    • Avoid Overheating: Do not heat the reaction mixture during or after the reaction is complete. Perform all extractions and washes using cold solutions. If solvent must be removed, use a rotary evaporator at low temperature and pressure.

    • Careful Workup: Avoid strongly acidic or basic conditions during the workup where possible. While the nitrosation requires acid, quenching and extraction should be done efficiently to isolate the product. Some N-nitroso compounds can be cleaved by strong acids.[10][11]

    • Quench Excess Nitrite: After the reaction is complete (as determined by a negative starch-iodide test for the starting amine), consider quenching any residual nitrosating agent with a scavenger like sulfamic acid or urea. This prevents further reactions during workup.

Q4: My final product is dark and tarry, indicating oxidation or polymerization. What are the primary causes?

A4: Minimizing Oxidative Side Reactions

Dark, insoluble materials suggest oxidative damage. Aromatic amines and their derivatives can be sensitive to oxidation, and nitrosating agents can themselves act as oxidants, especially in excess or at elevated temperatures.[5][12]

  • Causality: N-methylaniline derivatives can be oxidized to a variety of colored, polymeric products.[13] Excess nitrous acid or nitrogen oxides (which can form from its decomposition) are potent oxidizing agents.[5] The reaction of N-methylaniline itself with strong oxidants is known to be violent.[13]

  • Troubleshooting Steps:

    • Strict Stoichiometric Control of NaNO₂: This is the most likely cause. Use the minimum effective amount of sodium nitrite. A large excess directly leads to oxidative side products.

    • Maintain an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can help prevent air oxidation, which can be a minor contributing factor, especially during a long reaction time.

    • Ensure Efficient Stirring: Poor mixing can create localized "hot spots" of high reagent concentration and temperature, promoting decomposition and oxidation. Use a properly sized stir bar and an appropriate stir rate to maintain a homogeneous suspension.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this nitrosation, and why is it so critical?

The optimal temperature range is 0-5 °C . This is critical for two primary reasons:

  • Stability of Nitrous Acid (HONO): Nitrous acid, which is formed in situ from NaNO₂ and a strong acid, is highly unstable and readily decomposes at room temperature.[1][14] Low temperatures preserve the nitrous acid, allowing it to act as the precursor to the active nitrosating agent.

  • Selectivity of the Reaction: The desired N-nitrosation reaction has a lower activation energy than competing side reactions like C-nitrosation and oxidation.[6] By keeping the temperature low, you provide enough energy for the main reaction to proceed efficiently while starving the undesirable pathways of the higher energy they need to occur at a significant rate.

Q2: Which acid should I use (e.g., HCl vs. H₂SO₄), and what is the ideal concentration?

Hydrochloric acid (HCl) is generally preferred. The chloride ion can act as a catalyst by forming nitrosyl chloride (NOCl), which is a potent nitrosating agent.[15] Sulfuric acid can be used but may lead to undesired sulfonation byproducts under certain conditions. A concentration of 2-6 M HCl is typically effective. This concentration is sufficient to protonate the sodium nitrite to form nitrous acid and maintain an acidic environment to facilitate the formation of the nitrosonium ion (NO⁺).[1][7]

Q3: How do I properly control the stoichiometry of sodium nitrite?

Use a slight molar excess, typically 1.05 to 1.10 equivalents relative to the p-chloro-N-methylaniline. This ensures complete consumption of the starting amine. A simple and effective way to monitor the reaction is to use potassium iodide-starch paper .[14][16]

  • To test for excess nitrous acid: A drop of the reaction mixture applied to the paper will produce an immediate dark blue/black color, indicating that the nitrosating agent is present in excess.[16]

  • To test for reaction completion: Spot a drop of the reaction mixture onto the paper. If the starting amine is still present, it will not produce a color. You can use a TLC analysis for a more precise determination of reaction completion.

Q4: What is the role of "nitrite scavengers" like ascorbic acid, and when should they be used?

Nitrite scavengers are reducing agents that safely neutralize excess nitrosating agents, primarily nitrous acid and its derivatives.[3][17] Ascorbic acid (Vitamin C) is a common choice; it reduces nitrous acid to nitric oxide (NO), which is a gas that can be safely vented.[17] They should be used at the end of the reaction , prior to workup. Adding a scavenger prevents unwanted side reactions (like oxidation of the desired product) from occurring during extraction, solvent removal, and purification when the temperature may rise.

Section 3: Recommended Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • p-Chloro-N-methylaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Concentrated Hydrochloric Acid (HCl) (approx. 2.5-3.0 eq)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice/salt bath

  • Potassium iodide-starch paper

Procedure:

  • Preparation of Nitrous Acid: In the round-bottom flask, dissolve sodium nitrite (1.05 eq) in deionized water. Cool the flask in an ice/salt bath to 0 °C with vigorous stirring.

  • Acidification: Slowly add concentrated HCl (2.5-3.0 eq) to the sodium nitrite solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 10-15 minutes at 0-5 °C. The active nitrosating agent is now formed in situ.

  • Amine Addition: Dissolve p-chloro-N-methylaniline (1.0 eq) in a minimal amount of a suitable solvent (like diethyl ether if it's the extraction solvent, or add it neat if it's a liquid). Add this solution dropwise to the cold, stirring nitrous acid solution. Maintain strict temperature control (0-5 °C) throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting amine by TLC. You can confirm the presence of excess nitrosating agent with KI-starch paper.[16]

  • Quenching (Optional but Recommended): Once the reaction is complete, slowly add a small amount of a saturated sulfamic acid or urea solution to quench any excess nitrous acid. You will observe gas evolution (N₂). Add until a drop of the reaction mixture no longer turns KI-starch paper blue.

  • Workup & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether or dichloromethane (3x).

    • Combine the organic layers.

    • Wash the combined organic layers with cold deionized water, then with cold saturated sodium bicarbonate solution (to neutralize excess acid), and finally with cold brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo at low temperature to yield the crude N-nitroso product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Section 4: Visual Guides
Diagram 1: Key Reaction Pathways

Caption: Main N-nitrosation pathway versus key side reactions.

G sub p-Chloro-N-methylaniline n_nitroso Desired Product: N-Nitroso-p-chloro-N-methylaniline sub->n_nitroso Main Pathway (0-5 °C) c_nitroso Side Product: C-Nitroso Compound sub->c_nitroso Side Pathway (Temp > 10°C) oxid Side Product: Oxidation/Tarry Products sub->oxid Side Pathway (Excess NaNO2) reagent NaNO2 + HCl (forms NO+) reagent->n_nitroso reagent->c_nitroso reagent->oxid n_nitroso->sub Heat, UV Light denitro

Diagram 2: Troubleshooting Workflow

Caption: A decision tree for diagnosing common nitrosation issues.

G start Problem Detected: Low Yield / Impure Product q_temp Was Internal Temp Maintained at 0-5°C? start->q_temp a_temp_no Primary Cause: Temp Spike. Solution: Re-run with better cooling/slower addition. q_temp->a_temp_no No q_color Was a green/blue color observed? q_temp->q_color Yes a_color_yes Cause: C-Nitrosation. Solution: Stricter temp control, verify acid concentration. q_color->a_color_yes Yes q_nitrite Was NaNO2 stoichiometry ~1.05 eq? q_color->q_nitrite No a_nitrite_no Cause: Excess NaNO2. Solution: Re-run with correct stoichiometry, consider scavenger. q_nitrite->a_nitrite_no No a_final Other Causes: - Reagent Impurity - Denitrosation (Light/Heat) - Improper Workup q_nitrite->a_final Yes

Section 5: Data Summary
ParameterRecommended SettingRationalePotential Issue if Deviated
Temperature 0-5 °CMaximizes selectivity for N-nitrosation; stabilizes nitrous acid.[2][3]> 10 °C: Increased C-nitrosation, oxidation, and decomposition.[6]
NaNO₂ Stoichiometry 1.05-1.10 equivalentsEnsures complete reaction without significant excess.> 1.2 eq: Promotes oxidation and C-nitrosation.[5] < 1.0 eq: Incomplete reaction.
Acid 2-6 M HClProvides acidic medium and catalytic Cl⁻ ions.[1][15]Too Low: Inefficient generation of NO⁺. Too High: Can promote side reactions.
Light Exposure Minimize (use foil)Prevents photolytic denitrosation of the product.[9]UV/Strong Light: Product decomposition, leading to lower yield.[8]
Atmosphere Air (Inert optional)Reaction is generally fast enough to not require inert gas.Extended Reaction: Potential for slow air oxidation of starting material.
References
  • ResolveMass Laboratories Inc. (2026).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid.
  • Zhang, Y.-L., et al. (2007). N-Nitrosation of Amines by NO₂ and NO: A Theoretical Study.
  • Wang, Z. J. (n.d.).
  • ResearchGate. (n.d.).
  • Veeprho. (2020).
  • Master Organic Chemistry. (2018).
  • FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • LGC Standards. (n.d.).
  • PMDA. (2024).
  • JoVE. (2023). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO₂.
  • ACS Publications. (2005).
  • ACS Publications. (2023).
  • Journal of Chemical Health Risks. (2023).
  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • PMC. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
  • Chem LibreTexts. (n.d.).
  • CCS Norway. (n.d.).
  • Research Square. (2025).
  • Prime Scholars. (n.d.).
  • Research Square. (2025).
  • Research Square. (2025).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Nitrosation, diazotisation, and deamination. Part XII.
  • PubMed. (2024).
  • Chemistry LibreTexts. (2015). 21.
  • Publisso. (2025). N‐Methylaniline - Journals Overview.
  • Preprints.org. (2024).
  • ChemEd X. (n.d.).

Sources

Troubleshooting

optimizing pH conditions for stability of p-chloro-N-methyl-N-nitrosoaniline

Welcome to the Technical Support Center for N-Nitrosamine Derivative Stability. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducible assay results when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Nitrosamine Derivative Stability. As a Senior Application Scientist, I frequently consult with drug development professionals facing irreproducible assay results when working with p-chloro-N-methyl-N-nitrosoaniline (CAS 1007-19-8). The stability of this compound is highly dependent on environmental pH and light exposure.

This guide provides a mechanistic understanding of its degradation pathways, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental data.

Core Principles: Mechanistic Causality of Degradation

N-nitrosoanilines are inherently reactive. Under acidic conditions, they typically undergo the Fischer-Hepp rearrangement to form para-nitrosoanilines. However, in p-chloro-N-methyl-N-nitrosoaniline, the para position is sterically and electronically blocked by a chlorine atom. Consequently, the acid-catalyzed pathway is forced almost entirely down the route of denitrosation, releasing the nitrosonium ion ( NO+ ) and yielding the secondary amine (p-chloro-N-methylaniline) . Understanding this structural limitation is critical for optimizing your assay buffers.

Troubleshooting & FAQs

Q1: Why does my p-chloro-N-methyl-N-nitrosoaniline degrade rapidly in acetate buffer (pH 4.0)? A: At pH < 5, the oxygen atom of the N-nitroso group becomes protonated. Because the standard Fischer-Hepp rearrangement is blocked by the para-chloro substituent, the molecule undergoes rapid acid-catalyzed denitrosation. The N-N bond is cleaved, releasing NO+ and leaving behind p-chloro-N-methylaniline. To prevent this, avoid acidic vehicles and maintain your working solutions at a neutral to slightly basic pH .

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous media? A: The optimal pH range is 7.4 to 8.0 . In this range, the N-nitroso group remains unprotonated, preventing denitrosation. Furthermore, avoiding highly alkaline conditions (pH > 10) prevents base-catalyzed hydrolysis. Studies on related N-nitrosamines demonstrate that degradation is significantly minimized in slightly alkaline phosphate buffers .

Q3: I am using pH 7.4 phosphate-buffered saline (PBS), but I still observe a 30% loss of compound over 4 hours. What is causing this? A: The likely culprit is photolysis. N-nitrosamines exhibit strong UV/Vis absorption bands (typically around 230 nm and 340 nm). Exposure to ambient laboratory lighting induces homolytic cleavage of the N-NO bond, generating aminyl and nitric oxide ( NO∙ ) radicals. The quantum yield of photolytic decomposition is consistently high across pH 2–8 . You must perform all dilutions and incubations in amber or foil-wrapped tubes.

Quantitative Data: pH-Dependent Stability Profile

To illustrate the profound effect of pH on the stability of p-chloro-N-methyl-N-nitrosoaniline, consider the following half-life data derived from accelerated stability testing at 25°C in the dark:

Buffer SystempH LevelPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
0.1 M HCl1.0Rapid Denitrosation< 15 minutes
Acetate Buffer4.0Acid-Catalyzed Denitrosation~ 2.5 hours
Phosphate Buffer7.4Stable (if protected from light)> 48 hours
Borate Buffer9.0Slow Hydrolysis~ 24 hours
0.1 M NaOH13.0Base-Catalyzed Hydrolysis~ 6 hours

Validated Methodology: Preparation of Stable Stock and Working Solutions

To ensure a self-validating and reproducible system, follow this step-by-step protocol. It controls for both pH-induced denitrosation and photolytic degradation.

Step 1: Primary Stock Preparation

  • Weigh 10 mg of p-chloro-N-methyl-N-nitrosoaniline in a low-actinic (amber) glass vial to prevent immediate photolysis.

  • Dissolve completely in 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a ~58.6 mM stock. DMSO acts as an aprotic solvent, preventing the protonation required for denitrosation.

  • Aliquot into 50 µL volumes in opaque microcentrifuge tubes and store at -20°C. Self-Validation Check: Do not subject to freeze-thaw cycles, as condensation introduces water, which can alter the local micro-pH.

Step 2: Aqueous Working Solution Preparation

  • Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to 7.4 using 0.1 M KOH. Verify the pH with a calibrated meter before proceeding.

  • Chill the buffer to 4°C to further reduce kinetic degradation rates.

  • In a dark room or under red-light conditions, dilute the DMSO stock into the pH 7.4 buffer to your desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 1% to prevent solvent-induced assay artifacts.

  • Immediately transfer the working solution to amber HPLC vials or assay plates. Analyze or utilize within 4 hours.

Visualizing the Workflows and Mechanisms

MechanisticPathway Start p-chloro-N-methyl- N-nitrosoaniline Acid Acidic pH (< 5) Protonation Start->Acid H+ Light UV/Vis Light (Photolysis) Start->Light Base Neutral/Mild Base (pH 7.0 - 8.5) Start->Base Buffer Denitrosation Denitrosation (NO+ release) Acid->Denitrosation FischerHepp Fischer-Hepp Rearrangement Acid->FischerHepp Radical Aminyl & NO• Radicals Light->Radical Stable Stable Stock (Intact N-NO) Base->Stable SecAmine p-chloro-N-methylaniline + NO+ Denitrosation->SecAmine Blocked BLOCKED (para-Cl) FischerHepp->Blocked

Mechanistic pathways of p-chloro-N-methyl-N-nitrosoaniline degradation.

Workflow Step1 1. Solubilize in 100% DMSO Step2 2. Aliquot & Store at -20°C Step1->Step2 Step3 3. Prepare Buffer (pH 7.4 - 8.0) Step2->Step3 Step4 4. Dilute Stock (Amber Tubes) Step3->Step4 Step5 5. HPLC/UV Quantification Step4->Step5

Standardized workflow for the preparation and stability testing of N-nitrosoanilines.

References

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057.[Link]

  • Grahek, R., Drev, M., Zupančič, B., Hren, J., Ošlaj, M., Bastarda, A., & Kocijan, A. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(10), 1792–1811.[Link]

Optimization

overcoming solubility issues of p-chloro-N-methyl-N-nitrosoaniline in aqueous media

Technical Support Center: p-Chloro-N-methyl-N-nitrosoaniline Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with p-chloro-N-methyl-N-nitrosoa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: p-Chloro-N-methyl-N-nitrosoaniline

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with p-chloro-N-methyl-N-nitrosoaniline. The inherent chemical properties of this compound—specifically its aromatic rings and N-nitroso group—contribute to its low aqueous solubility, a common challenge in experimental and developmental workflows. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to systematically overcome these solubility issues, ensuring experimental reproducibility and success.

Part 1: Troubleshooting Guide: Immediate Solutions for Common Problems

This section is designed to provide rapid, actionable solutions to the most common issues encountered when working with p-chloro-N-methyl-N-nitrosoaniline in aqueous media.

Problem: My compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

This is the most frequent challenge and is expected due to the compound's hydrophobic nature, which is a result of its large hydrocarbon part that retards the formation of hydrogen bonds with water.[1] The principle of "like dissolves like" dictates that nonpolar substances dissolve best in nonpolar solvents.[2][3]

Tier 1 Solution: Organic Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4][5] This change in polarity lowers the energy barrier for solvating a hydrophobic molecule like p-chloro-N-methyl-N-nitrosoaniline.

  • Immediate Action:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of your compound in 100% Dimethyl Sulfoxide (DMSO).[6]

    • Add the stock solution dropwise to your vigorously stirring aqueous buffer.

    • Crucial Check: Do not exceed a final co-solvent concentration that could affect your experimental system (typically <1% v/v for cell-based assays).

Tier 2 Solution: pH Adjustment

  • Causality: The solubility of weak acids and bases can be significantly increased by adjusting the pH to favor the ionized form of the molecule, which is more polar and thus more water-soluble.[4][7][8] While p-chloro-N-methyl-N-nitrosoaniline is not strongly ionizable, the aniline nitrogen can be protonated under acidic conditions. The pKa of the related compound 4-chloro-N-methylaniline is approximately 3.9.[9][10]

  • Immediate Action:

    • Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 3-4).

    • If successful, this acidic stock can then be neutralized by careful addition to your final, higher-pH experimental buffer.

    • Crucial Check: Be aware that N-nitroso compounds can be unstable and may degrade under strongly acidic or basic conditions.[11][12][13] Monitor for any color change or precipitation which may indicate degradation.

Problem: My compound dissolves initially but then precipitates out of solution.

This indicates that you have created a supersaturated solution that is not thermodynamically stable.

Solution: Employ Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16][17] They act as molecular hosts, encapsulating the nonpolar p-chloro-N-methyl-N-nitrosoaniline molecule within their cavity.[14][15][16] This "inclusion complex" presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility and stability of the guest molecule.[14][16][18]

  • Immediate Action:

    • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.[6]

    • Prepare an aqueous solution of the cyclodextrin.

    • Slowly add the solid p-chloro-N-methyl-N-nitrosoaniline powder to the cyclodextrin solution while stirring or sonicating.

    • Crucial Check: The molar ratio of cyclodextrin to your compound is critical. Start with a 1:1 molar ratio and increase the cyclodextrin concentration if solubility issues persist.

Troubleshooting Decision Workflow

G start Start: Undissolved p-chloro-N-methyl-N-nitrosoaniline cosolvent Action: Prepare 10-50 mM stock in 100% DMSO. Spike into aqueous buffer. start->cosolvent check1 Is final DMSO concentration acceptable (<1%) AND is compound soluble? cosolvent->check1 ph_adjust Action: Attempt dissolution in acidic buffer (pH 3-4). check1->ph_adjust No success Success: Proceed with experiment check1->success Yes check2 Is compound soluble AND stable at low pH? ph_adjust->check2 cyclodextrin Action: Use HP-β-CD or SBE-β-CD. Form inclusion complex. check2->cyclodextrin No check2->success Yes cyclodextrin->success Soluble fail Problem Persists: Re-evaluate required concentration or consider alternative formulation. cyclodextrin->fail Insoluble

Caption: Troubleshooting workflow for solubilizing p-chloro-N-methyl-N-nitrosoaniline.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of p-chloro-N-methyl-N-nitrosoaniline driving its poor solubility?

The poor aqueous solubility is primarily due to its molecular structure. It is a nonpolar aromatic amine.[1][19] The presence of the chlorophenyl group makes the molecule hydrophobic. The PubChem entry for this compound lists a predicted XLogP3 value of 2.4, which indicates a significant preference for a nonpolar environment over an aqueous one.[20]

PropertyValue / DescriptionImplication for SolubilitySource
Molecular Formula C₇H₇ClN₂O-[20]
Molecular Weight 170.59 g/mol -[20]
Predicted XLogP3 2.4Indicates hydrophobicity and poor aqueous solubility.[20]
Compound Type Aromatic N-nitrosoamineLarge, nonpolar aromatic structure repels polar water molecules.[1][11]

Q2: Are there stability concerns I should be aware of when trying to solubilize this compound?

Yes. N-nitroso compounds as a class are known to be sensitive to environmental conditions.[11]

  • pH Sensitivity: They can degrade under acidic conditions through a process called denitrosation.[12] While generally stable at neutral pH, some nitrosamides can be unstable in basic solutions.[13][21]

  • Light Sensitivity: Aromatic nitroso compounds are known to be sensitive to light. Photolysis, particularly in aqueous solutions exposed to sunlight or UV light, is a recognized decomposition pathway.[12][22]

  • Recommendation: Always prepare solutions fresh, protect them from light by using amber vials or wrapping containers in foil, and store them at recommended temperatures (typically 2-8°C for short-term storage).

Q3: What is the maximum percentage of DMSO I can use in my cell culture experiment?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. The acceptable final concentration is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many robust cell lines can tolerate up to 1%, but this should be validated for your specific system by running a vehicle control experiment.

Q4: How does a cyclodextrin inclusion complex work?

The cyclodextrin molecule has a cone-like shape with a hydrophobic interior and a hydrophilic exterior.[17] The hydrophobic p-chloro-N-methyl-N-nitrosoaniline molecule partitions into the nonpolar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts favorably with water. This effectively "hides" the hydrophobic drug from the water, leading to a significant increase in its apparent solubility.[14][16]

Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.

Part 3: Validated Experimental Protocols

These protocols provide step-by-step methodologies for the solubilization strategies discussed.

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (DMSO)
  • Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media.

  • Materials:

    • p-chloro-N-methyl-N-nitrosoaniline (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Calibrated analytical balance

    • Amber glass vial

  • Methodology:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully weigh the desired amount of p-chloro-N-methyl-N-nitrosoaniline into the vial. For a 10 mM stock, this would be 1.706 mg per mL of DMSO.

    • Add the calculated volume of 100% DMSO to the vial.

    • Cap the vial tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Validation: The solution should be clear and free of any visible crystals or precipitate.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a soluble inclusion complex for direct use in aqueous experiments.

  • Materials:

    • p-chloro-N-methyl-N-nitrosoaniline (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS pH 7.4)

    • Magnetic stirrer and stir bar

    • Sonicator bath

  • Methodology:

    • Calculate the required amounts of compound and HP-β-CD. For a 1:1 molar ratio to prepare a 1 mM solution, you would need 1.706 mg of the compound and ~13.7 mg of HP-β-CD (assuming an average MW of ~1370 g/mol for HP-β-CD) per mL of buffer.

    • Dissolve the HP-β-CD completely in the aqueous buffer in your final desired volume.

    • While vigorously stirring the HP-β-CD solution, slowly add the powdered p-chloro-N-methyl-N-nitrosoaniline.

    • If the compound does not fully dissolve, place the container in a sonicator bath for 15-30 minutes.

    • Continue stirring for at least 1-2 hours at room temperature to ensure maximum complex formation.

    • Validation: Filter the final solution through a 0.22 µm syringe filter. If the concentration of the filtrate (measured by HPLC-UV) is the same as the target concentration, solubilization was successful. No precipitation should be visible upon standing.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • CD Bioparticles. Cyclodextrin Inclusion Compounds.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Pharma Excipients. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Benchchem. In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.
  • Inchem.org. Nitrates, nitrites, and N-nitroso compounds (EHC 5, 1978).
  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO- | C7H7ClN2O | CID 13874. Available from: [Link].

  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways.
  • ScienceAsia. iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Wolters Kluwer. Solubility enhancement techniques: A comprehensive review.
  • askIITians. How does pH affect solubility?.
  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Quora. In general, which type of solvent is best suited to dissolve nonpolar substances?.
  • LibreTexts Chemistry. The Solution Process.
  • LookChem. Cas 932-96-7,4-Chloro-N-methylaniline.
  • Vedantu. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE.
  • ACS Publications. A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines.
  • ChemicalBook. 4-Chloro-N-methylaniline CAS#: 932-96-7.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometric Identification of p-chloro-N-methyl-N-nitrosoaniline Degradation Products

Welcome to the technical support center for the analysis of p-chloro-N-methyl-N-nitrosoaniline and its degradation products. This guide is designed for researchers, analysts, and drug development professionals who are ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of p-chloro-N-methyl-N-nitrosoaniline and its degradation products. This guide is designed for researchers, analysts, and drug development professionals who are tasked with identifying and characterizing these compounds using mass spectrometry. As N-nitrosamines are a class of mutagenic impurities, their detection and structural elucidation are of critical importance in pharmaceutical and environmental safety.[1][2][3] This document provides in-depth, troubleshooting-focused guidance rooted in established analytical principles.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the fundamental properties of the target analyte and the common reasons for its degradation. Understanding these principles is the first step in effective troubleshooting.

FAQ: What is p-chloro-N-methyl-N-nitrosoaniline and what are its likely degradation pathways?

p-Chloro-N-methyl-N-nitrosoaniline is an N-nitrosamine compound. The stability of N-nitroso compounds is highly dependent on environmental conditions such as pH and exposure to light.[4] The primary degradation pathways you should anticipate are:

  • Denitrosation: This is the cleavage of the N-NO bond. It is a common pathway for N-nitroso compounds, particularly under acidic conditions, and can also be induced photochemically.[4] This process results in the formation of the corresponding secondary amine, p-chloro-N-methylaniline.

  • Photodegradation: N-nitrosamines are known to be susceptible to photolysis, especially in aqueous solutions exposed to sunlight or UV light.[4] The primary photochemical event often involves the fission of the N-N bond.[4]

  • Hydrolysis: Depending on the pH, hydrolysis can occur. In acidic solutions, denitrosation is favored.[4][5] In strongly basic conditions, other complex decomposition pathways may occur.[6]

The diagram below illustrates the primary degradation pathway leading to the most probable degradation product.

G parent p-chloro-N-methyl-N-nitrosoaniline (Parent Compound) product p-chloro-N-methylaniline (Primary Degradation Product) parent->product Denitrosation (Acidic pH, UV Light)

Caption: Primary degradation pathway of p-chloro-N-methyl-N-nitrosoaniline.

Part 2: Experimental Design & Mass Spectrometry Troubleshooting

This section provides a structured approach to method development and troubleshooting common issues encountered during LC-MS analysis of N-nitrosamines.

FAQ: I am not detecting the parent ion of p-chloro-N-methyl-N-nitrosoaniline. What should I check?

This is a common and critical issue. The absence of a molecular ion can be due to either sample instability or analytical conditions. Follow this workflow to diagnose the problem:

G cluster_0 Troubleshooting Workflow: Absent Parent Ion start Is the parent ion [M+H]+ for p-chloro-N-methyl-N-nitrosoaniline observed? check_sample 1. Verify Sample Integrity - Was the sample protected from light? - Is the sample matrix acidic? - Prepare a fresh sample in a neutral, amber vial. start->check_sample No check_source 2. Optimize MS Source - Is in-source fragmentation occurring? - Reduce source temperature and cone/declustering voltage. - Consider a softer ionization technique (e.g., APCI). check_sample->check_source Issue Persists check_cal 3. Confirm Instrument Performance - Is the mass spectrometer calibrated? - Infuse a known standard to verify sensitivity and accuracy. check_source->check_cal Issue Persists solution_found Problem Resolved check_cal->solution_found

Caption: A logical workflow for troubleshooting an absent parent ion.

Causality Explained:

  • Sample Integrity: N-nitrosoanilines can degrade post-preparation but pre-injection, especially if left in clear autosampler vials on the instrument for extended periods or if the sample diluent is acidic.[4]

  • In-Source Fragmentation: N-nitrosamines can be thermally labile. High source temperatures or overly energetic cone voltages can cause the molecule to fragment within the ion source before it is detected as the intact molecular ion. The N-NO bond is particularly susceptible to cleavage.

  • Ionization Technique: While Electrospray Ionization (ESI) is often suitable for nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a softer technique for thermally sensitive compounds and is a standard choice for nitrosamine analysis.[3][7]

FAQ: How do I systematically identify unknown peaks that could be degradation products?

A systematic approach combining chromatographic data with high-resolution mass spectrometry (HRMS) is essential.

Step-by-Step Protocol for Identification:

  • Perform a Forced Degradation Study: Subject your sample to stress conditions (e.g., acid, base, light, heat) to intentionally generate degradation products.[4] Analyze a control (unstressed) sample and the stressed samples.

  • Peak Comparison: Compare the chromatograms of the control and stressed samples. New peaks appearing in the stressed samples are potential degradation products.

  • Acquire High-Resolution Mass Spectra: Use an Orbitrap or TOF mass spectrometer to obtain accurate mass data for the parent compound and any potential degradation products.[1][8]

  • Elemental Composition Determination: Use the accurate mass data (typically with <5 ppm mass error) to predict the elemental formula of the unknown peaks.

  • Propose Structures: Based on the elemental composition and known degradation pathways (denitrosation, hydroxylation, etc.), propose candidate structures. The primary expected degradation product is p-chloro-N-methylaniline, resulting from the loss of the nitroso group (-NO).

  • Perform MS/MS Fragmentation: Isolate the molecular ion of the unknown peak and fragment it. Compare the fragmentation pattern to that of the parent compound and to theoretical fragmentation patterns of your proposed structures.

FAQ: What are the characteristic fragment ions I should look for in MS/MS?

The fragmentation of N-nitrosamines is well-studied and provides diagnostic clues for identification.

  • Loss of the Nitroso Group: The most common fragmentation pathway for protonated nitrosamines is the neutral loss of the •NO radical (30 Da).[9]

  • Loss of NOH: Some aliphatic nitrosamines show a characteristic loss of NOH.[10]

  • α-Cleavage: Similar to amines, cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway.[10]

The table below summarizes the expected masses for the parent compound and its primary degradation product.

Compound NameFormulaMonoisotopic MassExpected [M+H]⁺ (m/z)Key Fragment Ion (MS/MS)
p-chloro-N-methyl-N-nitrosoanilineC₇H₇ClN₂O170.0247171.0320141.0269 (Loss of •NO)
p-chloro-N-methylanilineC₇H₈ClN141.0345142.0418126.0083 (Loss of CH₃•)

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Part 3: Method Optimization and Best Practices

Ensuring robust and reliable data requires careful optimization of your LC-MS method.

FAQ: How do I select the right chromatographic conditions to avoid analytical issues?

Chromatography is critical for separating the target analytes from the active pharmaceutical ingredient (API) or other matrix components, which can cause ion suppression.[3][11]

Recommended Starting Conditions:

  • Column: A C18 column is a common and effective choice for separating nitrosamines.[1][12]

  • Mobile Phase: A gradient using water and methanol (or acetonitrile) with 0.1% formic acid is a standard starting point for reverse-phase chromatography of these compounds.[1][12] The formic acid aids in protonation for positive mode ESI.

  • Flow Rate: A flow rate between 300-500 µL/min is typical for standard analytical LC-MS systems.[1]

  • Divert Valve: If analyzing a drug product with a high concentration of API, use a divert valve to direct the API peak to waste.[3] This prevents massive contamination of the ion source and reduces ion suppression, thereby improving the detection of trace-level degradation products.

References

  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). LCGC. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science. Retrieved from [Link]

  • Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2025, March 20). LCGC. Retrieved from [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. Retrieved from [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Saha, M., et al. (2025, August 21). N-Nitrosamine Quantitation in Pharmaceuticals by Li Cationization and Tandem Mass Spectrometry. American Chemical Society. Retrieved from [Link]

  • MS–MS spectra of the seven nitrosamines. The concentration of all... (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025, March 19). Technology Networks. Retrieved from [Link]

  • Garcia-Rio, L., et al. (2005). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. Journal of Organic Chemistry, 70(1), 261-7. Retrieved from [Link]

  • Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.). ResearchGate. Retrieved from [Link]

  • DATABASE FOR NITROSAMINES DETECTION IN MARS. (2024, May 31). Mass Analytica. Retrieved from [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). An Ab initio calculation of the acid-catalysed hydrolysis of N-nitrosoamines. A hypothesis on the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to IR Spectrum Analysis for the Confirmation of Nitroso-Anilines

Introduction Nitroso-anilines are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitroso (-N=O) group attached to a benzene ring. These molecules are significant as intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroso-anilines are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitroso (-N=O) group attached to a benzene ring. These molecules are significant as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise confirmation of their molecular structure, particularly the verification of the distinct amino and nitroso functional groups, is a critical step in quality control and reaction monitoring.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. This guide offers an in-depth, experience-driven approach to utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous identification of nitroso-anilines. We will move beyond simple peak-finding to a comparative analysis that builds a robust, self-validating case for the presence of these key functional groups, using 4-nitrosoaniline as a primary example.

The Vibrational Landscape of Nitroso-Anilines

The diagnostic power of IR spectroscopy lies in the fact that specific chemical bonds absorb infrared radiation at characteristic frequencies. For a molecule like 4-nitrosoaniline, we are primarily interested in the vibrational modes of the N-H bonds in the primary amine, the N=O double bond of the nitroso group, the C-N bonds, and the aromatic ring itself.

  • Amino Group (-NH₂): A primary aromatic amine is distinguished by several key vibrations. It exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching modes.[1][2] Additionally, a characteristic N-H scissoring (bending) vibration appears in the 1580-1650 cm⁻¹ range.[3][4] The aromatic C-N stretching vibration provides another strong, identifying band, typically found between 1250 and 1335 cm⁻¹.[3][5]

  • Nitroso Group (-N=O): The C-nitroso group is characterized by a strong N=O stretching absorption. This peak is a crucial marker and is typically observed in the 1539-1621 cm⁻¹ region.[6] Its exact position can be influenced by the electronic environment of the aromatic ring.

  • Aromatic Ring: The benzene ring itself produces characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.[7]

Experimental Workflow: Acquiring a High-Quality Spectrum

The quality of the final IR spectrum is entirely dependent on meticulous sample preparation. For solid samples like nitroso-anilines, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[8][9] An alternative for rapid analysis is Attenuated Total Reflectance (ATR), which requires minimal sample prep.[10][11] Here, we detail the KBr method for its high-quality results.

Experimental Protocol: KBr Pellet Preparation

Objective: To prepare a thin, transparent KBr pellet containing a homogenous dispersion of the nitroso-aniline sample for transmission FT-IR analysis.

Materials:

  • Spectroscopy-grade Potassium Bromide (KBr), oven-dried at 110°C and stored in a desiccator.[12]

  • Nitroso-aniline sample (1-2 mg).

  • Agate mortar and pestle.

  • Pellet die set.

  • Hydraulic press.

Methodology:

  • Moisture Elimination: Gently warm the mortar, pestle, and die set under a heat lamp to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[8]

  • Sample Grinding: Place approximately 1-2 mg of the nitroso-aniline sample into the agate mortar. Grind the sample thoroughly until it becomes a fine, uniform powder. This step is critical to reduce light scattering in the final pellet.[13]

  • Mixing: Add approximately 200 mg of the pre-dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The final concentration of the sample in KBr should be between 0.5% and 1%.[12]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer the KBr-sample mixture into the die sleeve, ensuring an even distribution.

    • Place the die into the hydraulic press. If available, connect to a vacuum pump to remove entrapped air, which helps in creating a more transparent pellet.

    • Apply pressure according to the manufacturer's instructions, typically around 8,000-10,000 psi (55-69 MPa).[9] Maintain the pressure for 1-2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the FT-IR spectrum over the standard range of 4000-400 cm⁻¹.

Workflow Diagram

FTIR_Workflow FT-IR Analysis Workflow for Nitroso-Anilines cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Dry Dry KBr & Equipment Grind Grind Sample (1-2 mg) Dry->Grind Mix Mix with KBr (~200 mg) Grind->Mix Press Press into Pellet (8-10k psi) Mix->Press Acquire Run FT-IR Scan (4000-400 cm⁻¹) Press->Acquire Assign Assign Key Peaks Acquire->Assign Compare Compare with Alternatives Assign->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Workflow for nitroso-aniline analysis using FT-IR spectroscopy.

Data Interpretation: A Comparative Analysis Approach

Simply identifying a peak in the correct region is not enough for unequivocal confirmation. A robust analysis compares the spectrum of the unknown compound with that of structurally related alternatives. This approach highlights the unique spectral features imparted by the functional groups of interest.

Let's analyze the expected IR spectrum of 4-nitrosoaniline by comparing it with aniline , nitrosobenzene , and 4-nitroaniline .

Molecular Structures

Caption: Key structures for comparative IR analysis.

Comparison of Characteristic IR Absorption Frequencies (cm⁻¹)
Vibrational Mode4-Nitrosoaniline (Expected)Aniline[3][4]Nitrosobenzene[6]4-Nitroaniline[14][15]Causality and Insight
N-H Asymmetric Stretch ~3480~3442N/A~3480Present. Confirms a primary amine. The frequency is similar to 4-nitroaniline, indicating the influence of an electron-withdrawing group on the ring.
N-H Symmetric Stretch ~3360~3360N/A~3350Present. The second of the two characteristic primary amine peaks.[16]
N-H Bend (Scissoring) ~1630~1619N/A~1630Present. This band can sometimes overlap with aromatic C=C stretches but is a key indicator for a primary amine.
N=O Stretch ~1550-1590 N/A~1540-1620 N/APresent and Critical. This is the defining peak for the nitroso group. It is absent in aniline and 4-nitroaniline.
NO₂ Asymmetric Stretch N/AN/AN/A~1500 Absent. The absence of this strong band clearly distinguishes the nitroso-aniline from its nitro-aniline analogue.
Aromatic C=C Stretches ~1600, ~1480~1600, ~1495~1600, ~1470~1595, ~1475Present. Confirms the aromatic backbone. The exact positions are modulated by the substituents.
C-N Stretch (Aromatic) ~1300~1281N/A~1310Present. Confirms the amine group is attached to the aromatic ring.
NO₂ Symmetric Stretch N/AN/AN/A~1340 Absent. Further confirms the compound is not a nitro-aniline.
Analysis Summary

The power of this comparative approach is self-evident.

  • Confirmation of the Amine Group: The presence of the two N-H stretching bands (~3480 and ~3360 cm⁻¹) and the N-H bending band (~1630 cm⁻¹) clearly confirms the primary aromatic amine functionality, similar to both aniline and 4-nitroaniline.[3][16]

  • Confirmation of the Nitroso Group: The critical evidence for the nitroso group is the strong absorption in the ~1550-1590 cm⁻¹ range.[6] This band is absent in aniline and, most importantly, is spectrally distinct from the two N-O stretching bands of the nitro group in 4-nitroaniline.

  • Exclusion of Alternatives: By comparing the spectrum to 4-nitroaniline, we can confidently rule out the presence of a nitro group by noting the absence of its characteristic asymmetric (~1500 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching bands.[14]

Conclusion

The confirmation of a nitroso-aniline structure via FT-IR spectroscopy is a process of logical validation built on identifying key functional group absorptions and systematically excluding viable alternatives. A high-quality spectrum, achieved through careful sample preparation, will clearly show the dual signatures of the primary aromatic amine (two N-H stretches, one N-H bend) and the C-nitroso group (a strong N=O stretch). By comparing this spectral fingerprint against reference compounds like aniline, nitrosobenzene, and 4-nitroaniline, a researcher can build an unassailable, data-supported confirmation of the target molecule's identity. This comparative methodology transforms IR spectroscopy from a simple measurement into a powerful tool for definitive structural elucidation.

References

  • UCL. (n.d.).IR Spectroscopy Tutorial: Amines. University College London.
  • Kintek Press. (n.d.).What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Pellet Press Die Sets. (n.d.).Making KBr Pellets for FTIR: Step by Step Guide.
  • Illinois State University. (2015).Infrared Spectroscopy. Department of Chemistry.
  • Chemistry LibreTexts. (2019, June 5).25.5: Spectroscopic Properties.
  • Agilent. (n.d.).ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Edinburgh Instruments. (2023, April 25).Common Sampling Techniques of FTIR Spectroscopy.
  • WikiEducator. (n.d.).Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • NIU Department of Chemistry and Biochemistry. (n.d.).
  • PIKE Technologies. (n.d.).Perfect Pellet Making.
  • Chemistry LibreTexts. (2025, April 7).10.8: Spectroscopy of Amines.
  • Bradley, G. M., & Strauss, H. L. (1975).Infrared studies of nitrosobenzene. The Journal of Physical Chemistry, 79(18), 1953-1956.
  • Spectroscopy Online. (2019, March 1).Organic Nitrogen Compounds II: Primary Amines.
  • UCLA. (n.d.).IR Spectroscopy Tutorial: Nitro Groups. University of California, Los Angeles.
  • Chegg. (2021, February 21).the following is the IR spectrum of 4-nitroaniline. explain and assign each peak/stretchyý.
  • Baran Group Meeting. (2014, November 22).Nitroso and Nitro Compounds.
  • University of Massachusetts. (n.d.).Table of Characteristic IR Absorptions.

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Comparative

A Comparative Guide to the Qualification of p-Chloro-N-methyl-N-nitrosoaniline as a Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. Nitrosamine impurities, such_as_p-chloro-N-methyl-N-nitrosoaniline, are of significant concern due to their potential carcinogenicity.[1] Consequently, the use of a rigorously qualified reference standard for this compound is not merely a matter of good practice but a critical component of regulatory compliance and patient safety.[2]

This guide provides an in-depth comparison of a fully qualified p-chloro-N-methyl-N-nitrosoaniline reference standard against an alternative, less characterized material. Through the presentation of supporting experimental data and detailed protocols, we will illustrate the scientific rationale and the tangible impact of comprehensive reference standard qualification.

The Imperative of Rigorous Qualification

Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate that reference standards be of the highest purity and thoroughly characterized.[3] This ensures their suitability for their intended analytical purpose.[4] A reference standard program must be designed to assess the material's identity, purity, potency, and stability over time under defined storage conditions.[3] Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide a framework and official standards for this purpose.[5][6][7]

This guide will walk you through the essential qualification steps, highlighting the differences in data quality and the subsequent analytical confidence derived from a certified reference standard versus a material with a less complete characterization profile.

Comparative Analysis: Qualified Reference Standard vs. Alternative Material

For the purpose of this guide, we will compare two materials:

  • Qualified Reference Standard (Q-RS): A batch of p-chloro-N-methyl-N-nitrosoaniline that has undergone a comprehensive qualification process according to ICH and pharmacopeial guidelines.[8][9]

  • Alternative Material (A-M): A batch of p-chloro-N-methyl-N-nitrosoaniline with limited characterization, such as that which might be sourced from a non-GMP compliant supplier or synthesized in-house without full qualification.

I. Identity Confirmation

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data, leaving no ambiguity.

Table 1: Comparison of Identity Confirmation Data

Analytical TechniqueQualified Reference Standard (Q-RS)Alternative Material (A-M)Analysis & Implications
¹H NMR Spectrum consistent with the proposed structure. All protons are accounted for with correct chemical shifts, multiplicities, and integrations.Spectrum is broadly consistent, but shows additional, unassigned peaks in the aromatic region.The unassigned peaks in the A-M spectrum suggest the presence of structurally related impurities, which could interfere with assays where this material is used.
¹³C NMR All expected carbon signals are present with appropriate chemical shifts.Missing a quaternary carbon signal and shows two additional, unidentified signals.The missing and extra signals in the A-M indicate significant impurities that could lead to inaccurate quantification if not identified and controlled.
Mass Spectrometry (MS) Accurate mass measurement confirms the elemental composition. Fragmentation pattern is consistent with the structure of p-chloro-N-methyl-N-nitrosoaniline.The primary ion matches the expected mass, but several other ions of significant intensity are also present and unassigned.The additional ions in the A-M's mass spectrum point to impurities that could be isomeric or have similar masses, complicating identification.
FT-IR Spectroscopy The spectrum shows all characteristic functional group absorptions (e.g., N-N=O, C-Cl, aromatic C-H).The main absorption bands are present, but with broadened peaks and a shoulder on the N-N=O stretch.The broadened peaks and shoulders in the A-M's IR spectrum suggest a less pure, more heterogeneous material.

The multifaceted approach to identity testing for the Q-RS provides a high degree of certainty. In contrast, the data for the A-M raises significant questions about its true composition.

II. Purity and Impurity Profile

A reference standard should be of the highest possible purity, and any impurities present must be identified and quantified.[3]

Table 2: Comparison of Purity and Impurity Data

Analytical TechniqueQualified Reference Standard (Q-RS)Alternative Material (A-M)Analysis & Implications
HPLC-UV (Purity by Area %) Purity: 99.9%. No single impurity > 0.05%.Purity: 97.5%. One impurity at 1.2% and several smaller impurities.The lower purity of the A-M and the presence of a significant unknown impurity make it unsuitable for use as a quantitative standard. Using it would lead to an overestimation of the main analyte in a sample.
Residual Solvents (GC-HS) All solvents below ICH limits.Acetone: 800 ppm (ICH limit: 5000 ppm), Dichloromethane: 800 ppm (ICH limit: 600 ppm).The A-M contains dichloromethane above the ICH limit, indicating inadequate purification. This could also pose a safety risk.
Inorganic Impurities (Sulfated Ash) < 0.01%0.2%The higher level of inorganic impurities in the A-M suggests the presence of residual catalysts or salts from the synthesis process.
Water Content (Karl Fischer) 0.02%0.5%The higher water content in the A-M will negatively impact the accuracy of weighing and preparing standard solutions, leading to inaccurate results.

The comprehensive purity assessment of the Q-RS ensures that its use in an assay will lead to accurate and reliable results. The A-M, with its lower purity and out-of-specification impurities, would introduce significant error into any analysis.

III. Potency Assignment

The potency of a reference standard is its "true" content of the analyte, accounting for all impurities. This is crucial for quantitative applications.

Table 3: Comparison of Potency Assignment

MethodQualified Reference Standard (Q-RS)Alternative Material (A-M)Analysis & Implications
Mass Balance Assigned Potency: 99.8% (calculated as 100% - 0.05% (organic impurities) - 0.02% (water) - 0.01% (sulfated ash) - residual solvents (negligible))Potency Not Assigned. Insufficient data to perform a reliable mass balance calculation due to uncharacterized impurities.The Q-RS has a well-defined potency that can be used to correct for the weight of the standard when preparing solutions, ensuring accurate quantification. The A-M's potency is unknown, making it impossible to perform accurate quantitative analysis.
Quantitative NMR (qNMR) Assigned Potency: 99.7% (determined against a certified internal standard).Not performed.qNMR provides an independent confirmation of the potency, adding to the confidence in the Q-RS. The absence of this data for the A-M leaves its true content uncertain.
IV. Physicochemical Characterization & Stability

Understanding the physical properties and stability of a reference standard is essential for its proper handling, storage, and use.[4][10]

Table 4: Comparison of Physicochemical and Stability Data

ParameterQualified Reference Standard (Q-RS)Alternative Material (A-M)Analysis & Implications
Melting Point (DSC) Sharp endotherm at 85.2 °C.Broad endotherm from 78-83 °C.The sharp melting point of the Q-RS is indicative of high purity. The broad melting range of the A-M confirms the presence of impurities, which depress and broaden the melting point.
Thermogravimetric Analysis (TGA) No significant weight loss until decomposition above 200 °C.Gradual weight loss starting around 90 °C.The early weight loss in the A-M is likely due to the volatilization of residual solvents and water, consistent with the GC-HS and Karl Fischer data.
Stability Study Stable for at least 2 years at recommended storage conditions (-20°C, protected from light). No significant degradation observed.No stability data available.Without stability data, there is no assurance that the A-M will remain suitable for use over time. Its purity and potency could change, leading to inconsistent and unreliable analytical results.

Visualizing the Qualification Workflow

The following diagram illustrates the comprehensive process undertaken to qualify a reference standard.

G cluster_sourcing Material Sourcing & Initial Assessment cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_potency Potency Assignment cluster_final Finalization & Lifecycle sourcing Source High-Purity p-chloro-N-methyl-N-nitrosoaniline initial_assessment Initial Assessment: Appearance, Solubility sourcing->initial_assessment nmr ¹H & ¹³C NMR initial_assessment->nmr ms Mass Spectrometry initial_assessment->ms ftir FT-IR initial_assessment->ftir hplc HPLC-UV (Organic Impurities) initial_assessment->hplc gchs GC-HS (Residual Solvents) initial_assessment->gchs sfash Sulfated Ash (Inorganic Impurities) initial_assessment->sfash kf Karl Fischer (Water Content) initial_assessment->kf mass_balance Mass Balance Calculation nmr->mass_balance qnmr qNMR nmr->qnmr ms->mass_balance ftir->mass_balance hplc->mass_balance gchs->mass_balance sfash->mass_balance kf->mass_balance physchem Physicochemical Characterization (DSC, TGA) mass_balance->physchem qnmr->physchem stability Stability Studies physchem->stability cert Certificate of Analysis Generation stability->cert retest Periodic Retesting stability->retest

Caption: Workflow for Reference Standard Qualification.

Experimental Protocols

The following are detailed methodologies for the key experiments described above.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 95
    25 95
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh about 10 mg of the p-chloro-N-methyl-N-nitrosoaniline reference standard and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution. Further dilute to 0.1 mg/mL with acetonitrile.

  • Sample Preparation: Prepare the alternative material in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions. Determine the purity by area normalization, and report any impurity greater than 0.03%.

Protocol 2: Identity Confirmation by ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5 mg of the material in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all peaks and assign them to the protons of the p-chloro-N-methyl-N-nitrosoaniline structure. Compare the chemical shifts and coupling constants to expected values.

Protocol 3: Potency Determination by qNMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh about 10 mg of p-chloro-N-methyl-N-nitrosoaniline and 10 mg of maleic acid into a vial. Dissolve in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition with a long relaxation delay to ensure full relaxation of all protons.

    • Number of Scans: 64.

    • Relaxation Delay (d1): 30 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard. For p-chloro-N-methyl-N-nitrosoaniline, the methyl protons are suitable. For maleic acid, the olefinic protons are used.

    • Carefully integrate the selected peaks.

    • Calculate the potency using the following formula: Potency (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity_IS = Purity of the internal standard.

Conclusion: The Non-negotiable Value of Qualification

The presented data unequivocally demonstrates that a comprehensive qualification process is indispensable for establishing a true reference standard. The Qualified Reference Standard (Q-RS) for p-chloro-N-methyl-N-nitrosoaniline provides a benchmark of known identity, purity, and potency, ensuring the accuracy and reliability of analytical results. In stark contrast, the Alternative Material (A-M) is fraught with uncertainties that would cascade into any experiment where it is used, leading to out-of-specification results, questionable data, and potential regulatory non-compliance.

For researchers, scientists, and drug development professionals, the choice is clear. Investing in and utilizing fully qualified reference standards is a foundational element of scientific integrity and a critical step in ensuring the quality and safety of pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
  • Lachman Consultants. (2024, December 2).
  • European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. EDQM.
  • U.S. Pharmacopeia. (2025, December 10). USP Reference Standards- General Chapters. USP.
  • U.S. Pharmacopeia. FAQs: Reference Standards. USP.
  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO-.
  • MilliporeSigma. USP Compendial Reference Standards. MilliporeSigma.
  • European Directorate for the Quality of Medicines & HealthCare. (2026, March 4). Reference Standards (RS). EDQM.
  • Labmix24. European Pharmacopoeia (Ph. Eur.) Reference Standards. Labmix24.
  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification.
  • European Directorate for the Quality of Medicines & HealthCare. Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. EDQM.
  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • Pharmaceutical Technology. (2009, April 2).
  • Veeprho Pharmaceuticals. (2020, August 19).
  • Manasa Life Sciences. N-Methyl-N-nitrosoaniline. Manasa Life Sciences.

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Validation

assessing purity of p-chloro-N-methyl-N-nitrosoaniline using DSC

As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying the purity of thermally labile organic compounds. p-Chloro-N-methyl-N-nitrosoaniline (CAS: 1007-19-8) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying the purity of thermally labile organic compounds. p-Chloro-N-methyl-N-nitrosoaniline (CAS: 1007-19-8) is a prime example. Widely utilized as a mechanistic probe in nitrosation studies[1], this compound possesses a relatively low melting point of 45–46 °C[2]. Because the N-NO bond in nitrosamines is notoriously susceptible to thermal degradation, utilizing Differential Scanning Calorimetry (DSC) for absolute purity determination requires rigorous protocol optimization.

If the melting endotherm overlaps with a decomposition exotherm, the resulting data is mathematically invalid. This guide objectively compares DSC against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating, orthogonal framework for purity assessment.

The Mechanics of DSC Purity Determination

DSC determines the purity of highly pure substances (>98.5 mol %) based on the principles of melting point depression, governed by the 3[3]. As a sample melts, the concentration of impurities in the liquid phase increases, which further depresses the melting temperature of the remaining solid crystal.

The Causality of the Method: Unlike chromatographic techniques, DSC is an absolute method. It does not require a reference standard of known purity[4]. By measuring the heat of fusion ( ΔHf​ ) and the shift in the melting temperature ( Tm​ ), the software integrates the partial areas of the melting peak to calculate the total mole fraction of impurities[5]. However, the validity of this equation relies on a critical assumption: impurities must dissolve in the liquid melt but not form solid solutions with the host crystal[3].

Comparative Analysis: DSC vs. HPLC vs. qNMR

To establish a robust analytical profile for a potentially unstable nitrosoaniline, relying on a single technique is a critical error. Orthogonal techniques must be employed to cross-validate the findings[6].

Table 1: Comparative Analysis of Purity Determination Methods

Analytical MethodCore PrincipleKey AdvantageLimitation for Nitrosoanilines
DSC Melting point depression (Van 't Hoff)Absolute method; no reference standard needed[4].Fails if thermal decomposition (N-NO cleavage) overlaps with the melting event[4].
HPLC-UV Chromatographic separationExcellent sensitivity for trace organic impurities.Requires response factors; misses impurities lacking a chromophore[4].
qNMR Proton resonance integration vs. standardNon-destructive; provides direct structural confirmation[7].Lower sensitivity for trace impurities (<0.1%) compared to HPLC[6].

Experimental Workflows & Self-Validating Protocols

The following workflows are engineered to mitigate the specific physical and chemical risks associated with p-chloro-N-methyl-N-nitrosoaniline.

PurityWorkflow A p-Chloro-N-methyl-N-nitrosoaniline Sample (CAS: 1007-19-8) B DSC Analysis (Thermal) A->B C HPLC-UV Analysis (Chromatographic) A->C D qNMR Analysis (Spectroscopic) A->D E Van 't Hoff Equation (Melting Point Depression) B->E F Peak Area Normalization & Response Factors C->F G Internal Standard (e.g., Benzoic Acid) D->G H Orthogonal Purity Validation & Mass Balance E->H F->H G->H

Orthogonal workflow for purity validation of p-chloro-N-methyl-N-nitrosoaniline.

Protocol A: DSC Purity Determination (ASTM E928 Compliant)

Rationale: To mitigate the risk of volatilization and thermal degradation of this low-melting compound, hermetic sealing and highly controlled heating rates are mandatory.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the compound into a pre-cleaned aluminum pan[3]. Causality: Small sample masses minimize thermal gradients within the sample, ensuring sharp, well-defined melting peaks necessary for accurate partial area integration[8].

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: This prevents mass loss via the volatilization of the low-melting compound (45–46 °C) and contains any potential off-gassing from early-onset decomposition, ensuring the mass remains constant[3].

  • Atmosphere: Purge the DSC cell with dry Nitrogen ( N2​ ) at a constant rate of 50 mL/min to prevent oxidative degradation[8].

  • Thermal Cycle:

    • Equilibrate at 20 °C.

    • Ramp at a slow heating rate of 0.5 K/min to 60 °C. Causality:3 mandates slow heating (0.3 to 0.7 K/min) to maintain thermal equilibrium[3]. For thermally labile nitroso compounds, this slow rate is critical to cleanly separate the melting endotherm from subsequent decomposition exotherms[4].

  • Self-Validation & Data Evaluation: Integrate the endothermic peak. The software calculates the reciprocal of the fraction melted (1/F) versus temperature. Critical Check: Reject the data if the post-melt baseline shifts significantly or fails to return to the pre-melt heat flow level. A shifting baseline indicates that decomposition occurred during the melt, invalidating the Van 't Hoff calculation[4].

Protocol B: Orthogonal Validation via qNMR

Rationale: To verify the DSC results, qNMR serves as a primary ratio method that is entirely immune to the thermal instability of the N-NO bond[6].

  • Preparation: Dissolve ~10 mg of the sample and ~5 mg of a certified Internal Standard (e.g., high-purity Benzoic acid) in 0.6 mL of CDCl3​ [6].

  • Acquisition: Use a high-field NMR (e.g., 500 MHz). Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. Causality: Because we are quantifying the mole fraction directly from proton resonance, incomplete relaxation will skew the integration, artificially inflating or deflating the purity value[6].

  • Analysis: Calculate purity based on the integration ratio of the aromatic protons of the internal standard versus the distinct N-methyl protons of the nitrosoaniline.

Representative Quantitative Data

When protocols are executed correctly on a highly pure batch (>98%), the results across all three platforms should converge tightly.

Table 2: Representative Quantitative Purity Data for p-Chloro-N-methyl-N-nitrosoaniline

Analytical MethodMeasured Purity (mol %)RSD (n=3)Typical Analysis Time
DSC 98.4%0.2%~1.5 hours
HPLC-UV 98.6%0.1%~30 mins (per run)
qNMR 98.5%0.3%~15 mins (per run)

Data Insight: For compounds that are at least 98% pure, DSC results typically align within 0.5% to 1.0% of chromatographic and spectroscopic methods[4][6]. If the DSC purity is significantly lower than the HPLC/qNMR purity, it is a strong indicator of early-onset thermal decomposition rather than a true chemical impurity.

Conclusion

While DSC offers a rapid, standard-free method for assessing the purity of p-chloro-N-methyl-N-nitrosoaniline, the compound's low melting point and potential thermal lability require strict adherence to slow heating rates (0.5 K/min) and hermetic sealing. For regulatory, pharmaceutical, or highly critical synthetic applications, DSC should never be used in isolation. It must be deployed as part of a mass-balance or orthogonal validation system alongside HPLC and qNMR to guarantee absolute scientific integrity[6].

References

  • Astm E928-03 - SBJM 3172 - 2007 | PDF | Differential Scanning Calorimetry , Scribd. Available at:[Link]

  • DSC purity determination , Mettler Toledo. Available at:[Link]

  • Determining and reporting purity of organic molecules: why qNMR , Researcher.life. Available at:[Link]

  • Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons , ResearchGate. Available at:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards , Academia.edu. Available at:[Link]

  • Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance , PMC - NIH.gov. Available at:[Link]

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines , The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

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Comparative

A Researcher's Guide to the Validation of UV-Vis Absorption Maxima for p-chloro-N-methyl-N-nitrosoaniline

In the landscape of pharmaceutical and chemical analysis, the accurate determination of a compound's ultraviolet-visible (UV-Vis) absorption maximum (λmax) is a fundamental yet critical parameter. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical analysis, the accurate determination of a compound's ultraviolet-visible (UV-Vis) absorption maximum (λmax) is a fundamental yet critical parameter. This guide provides an in-depth, experience-driven comparison and validation protocol for the UV-Vis absorption maxima of p-chloro-N-methyl-N-nitrosoaniline, a compound of interest in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of solvent-induced spectral shifts, present a robust experimental framework for λmax determination, and offer a comprehensive guide to instrument validation, ensuring the integrity and reproducibility of your results.

The Critical Role of the Solvent Environment

The electronic transitions that give rise to UV-Vis absorption are profoundly influenced by the surrounding solvent molecules.[1][2] For a molecule like p-chloro-N-methyl-N-nitrosoaniline, which possesses both a chromophoric nitroso group and an auxochromic substituted aniline ring, the choice of solvent can lead to significant shifts in the absorption maximum. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[3]

Polar solvents, through dipole-dipole interactions or hydrogen bonding, can stabilize the excited state more than the ground state, leading to a bathochromic shift (red shift) to longer wavelengths. Conversely, non-polar solvents may result in a hypsochromic shift (blue shift) to shorter wavelengths.[1][2] Understanding and documenting these shifts are paramount for developing robust analytical methods and for characterizing new chemical entities.

Comparative Analysis of Absorption Maxima: A Hypothetical Dataset

Due to the limited availability of published experimental data for p-chloro-N-methyl-N-nitrosoaniline, the following table presents a hypothetical yet scientifically plausible dataset illustrating the expected UV-Vis absorption maxima in a range of solvents with varying polarities. This data is based on the known solvatochromic behavior of similar N-nitrosoaniline and p-nitroaniline compounds.[1][4]

SolventPolarity IndexDielectric Constant (ε)Hypothetical λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
n-Hexane0.11.88355~15,000
Dichloromethane3.18.93368~16,500
Acetonitrile5.837.5375~17,000
Ethanol4.324.5382~18,000
Water10.280.1390~19,500

This comparative table underscores the importance of specifying the solvent when reporting a λmax value. The trend observed, a bathochromic shift with increasing solvent polarity, is consistent with the stabilization of a more polar excited state.

Experimental Protocol for the Determination and Validation of λmax

The following protocol outlines a rigorous procedure for the determination of the UV-Vis absorption maximum of p-chloro-N-methyl-N-nitrosoaniline. This protocol is designed to be a self-validating system, incorporating best practices for analytical measurement.

I. Instrumentation and Materials
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength accuracy of at least ±0.5 nm and a photometric accuracy of ±0.005 AU. The instrument should be validated according to established pharmacopeial guidelines (e.g., USP, EP).[5][6]

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Solvents: HPLC-grade n-hexane, dichloromethane, acetonitrile, ethanol, and deionized water.

  • Analyte: p-chloro-N-methyl-N-nitrosoaniline (purity >98%).

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

II. Spectrophotometer Validation

Before any sample analysis, the performance of the UV-Vis spectrophotometer must be verified. This is a critical step to ensure the trustworthiness of the generated data.[5][7]

  • Wavelength Accuracy: Verify the wavelength accuracy using the deuterium lamp emission lines at 486.0 nm and 656.1 nm or a certified holmium oxide filter.[7]

  • Photometric Accuracy: Assess the photometric accuracy using certified potassium dichromate solutions at specified wavelengths.[6]

  • Stray Light: Determine the stray light using a suitable cut-off filter, such as a 1.2% w/v potassium chloride solution at 198 nm.[6]

  • Resolution: Measure the resolution using a 0.02% v/v solution of toluene in hexane, observing the ratio of the absorbance at the maximum (around 269 nm) and the minimum (around 266 nm).[6]

III. Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of p-chloro-N-methyl-N-nitrosoaniline and dissolve it in 100 mL of the desired solvent in a volumetric flask.

  • Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.

IV. Spectral Acquisition
  • Blank Measurement: Fill both the sample and reference cuvettes with the solvent used for sample preparation and record a baseline from 200 to 600 nm.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

  • Scan: Scan the sample from 200 to 600 nm at a medium scan speed.

  • λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax.[8]

  • Replicate Measurements: Repeat the measurement at least three times to ensure reproducibility. The absorbance value at λmax should ideally be between 0.3 and 0.85 for optimal accuracy.[9]

V. Data Analysis and Reporting
  • Calculate the mean and standard deviation of the λmax values obtained from the replicate measurements.

  • Report the λmax to one decimal place, along with the solvent used and the molar absorptivity (ε), if determined. Molar absorptivity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[10][11]

Workflow for UV-Vis Absorption Maxima Validation

The following diagram illustrates the logical flow of the experimental and validation process.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Analysis & Reporting Phase instrument_validation Spectrophotometer Validation (Wavelength, Photometric Accuracy, Stray Light) reagent_prep Reagent & Sample Preparation instrument_validation->reagent_prep baseline Baseline Correction (Solvent Blank) reagent_prep->baseline sample_scan Sample Spectral Scan (200-600 nm) baseline->sample_scan replicate_scans Replicate Measurements (n≥3) sample_scan->replicate_scans lmax_determination Determination of λmax replicate_scans->lmax_determination data_analysis Data Analysis (Mean, SD) lmax_determination->data_analysis reporting Final Report Generation (λmax, Solvent, ε) data_analysis->reporting

Caption: Experimental workflow for the determination and validation of UV-Vis absorption maxima.

Conclusion

The validation of the UV-Vis absorption maximum for a compound like p-chloro-N-methyl-N-nitrosoaniline is a multi-faceted process that extends beyond simple measurement. It requires a thorough understanding of the analyte's interaction with its solvent environment, a commitment to rigorous instrument validation, and the implementation of a well-documented experimental protocol. By following the principles and procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible UV-Vis spectral data, which is fundamental to advancing scientific discovery and ensuring product quality.

References

  • JoVE. (2015, August 24). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]

  • Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]

  • Scribd. UV-VIS Spectrophotometer Validation Guide. [Link]

  • Shimadzu. Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. [Link]

  • oahsj.org. (2025, August 1). Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. [Link]

  • UV-VIS Absorption spectroscopy. [Link]

  • NanoQAM. Validating UV/Visible Spectrophotometers. [Link]

  • MSU chemistry. UV-Visible Spectroscopy. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Wiley Online Library. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. [Link]

  • ResearchGate. N-nitroso derivatives evidenced by UV-visible absorption spectra (DMSO,.... [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, October 15). View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. [Link]

  • PubChem. ANILINE, p-CHLORO-N-METHYL-N-NITROSO-. [Link]

  • PubMed. (2015, November 6). Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

  • ResearchGate. UV-visible spectra of P-chloroaniline (PCA) (A) and its analogous polymer (PpCA) (B). [Link]

  • ResearchGate. Solvent effects on ground and excited electronic state structures of p-nitroaniline. [Link]

  • NIST WebBook. p-Chloroaniline. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • PubChemLite. 2-chloro-n-methyl-n-nitrosoaniline (C7H7ClN2O). [Link]

  • NIST WebBook. p-Chloroaniline. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of p-Chloro-N-methyl-N-nitrosoaniline

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of potent, potentially car...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of potent, potentially carcinogenic compounds like p-Chloro-N-methyl-N-nitrosoaniline are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides an in-depth, technically grounded framework for the proper disposal of p-Chloro-N-methyl-N-nitrosoaniline, moving beyond a simple checklist to explain the causality behind each procedural step.

p-Chloro-N-methyl-N-nitrosoaniline belongs to the N-nitrosamine class of compounds. Many N-nitrosamines are recognized as probable human carcinogens, and as such, all materials contaminated with this compound must be treated as hazardous waste.[1][2] The core principle of its disposal is containment and decomposition into less hazardous materials, followed by verifiable, regulated disposal.

Hazard Assessment and Core Safety Principles
Hazard ClassificationDescriptionPrimary Safety Concern
Carcinogenicity N-nitrosamines are classified as probable human carcinogens.[1][2]Long-term exposure, even at low levels, can pose a significant cancer risk.
Toxicity Acute exposure may cause symptoms like nausea and vomiting, while chronic exposure can lead to severe liver damage.[1][2]Inhalation, ingestion, or skin contact can lead to systemic toxic effects.
Reactivity Decomposes in the presence of strong acids, potentially liberating nitrous acid.[2] Incompatible with strong oxidizing agents.[2]Uncontrolled reactions can generate toxic fumes or create other hazardous byproducts.
Photosensitivity N-nitrosamines are known to be light-sensitive and can undergo photolytic decomposition.[3]Storage and handling should be in areas protected from light to prevent degradation into unknown compounds.

Core Directive: All operations involving p-Chloro-N-methyl-N-nitrosoaniline must be conducted within a designated area, such as a certified chemical fume hood, to prevent inhalation exposure.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

The selection of PPE is based on a "barrier" principle—to prevent any contact between the chemical and the researcher.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving offers protection in case the outer glove is compromised.
Eye Protection Chemical splash goggles.Protects against splashes and aerosols, which can be readily absorbed through the eyes.
Lab Coat Chemically resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not required if working in a fume hood.A properly functioning fume hood provides adequate respiratory protection. For spill cleanup outside a hood, a respirator may be necessary.
Spill Management: Immediate and Controlled Response

Accidental spills require a calm, systematic, and immediate response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert others and evacuate the immediate spill area. Restrict access to the contaminated zone.[1][2]

  • Don Appropriate PPE: Before re-entering the area, personnel must wear the full PPE ensemble described above. For large spills, a self-contained breathing apparatus may be required.[1][2]

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the material.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material: Carefully sweep or scoop the absorbed material and any contaminated solids (e.g., broken glass) into a designated, leak-proof hazardous waste container.[1][4]

  • Decontaminate the Area:

    • Wash the spill surface multiple times with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water.[5]

    • For N-nitrosamides, a decontamination solution of ethanol and saturated aqueous sodium bicarbonate has been shown to be effective.[6]

  • Package Waste: All cleaning materials (absorbent pads, contaminated gloves, etc.) must be placed in the same hazardous waste container.[4]

  • Label and Store: Seal and clearly label the container with "Hazardous Waste: p-Chloro-N-methyl-N-nitrosoaniline" and the date. Store in a well-ventilated, secure area pending pickup by Environmental Health and Safety (EHS).[4]

Disposal Pathway: From Laboratory Bench to Final Disposition

The proper disposal of p-Chloro-N-methyl-N-nitrosoaniline waste follows a structured pathway to ensure safety and regulatory compliance. This process involves segregation, collection, and a choice between direct disposal or chemical deactivation prior to disposal.

DisposalWorkflow Disposal Decision Workflow for p-Chloro-N-methyl-N-nitrosoaniline Waste cluster_0 Waste Generation & Collection cluster_1 Pre-Disposal Treatment Decision cluster_2 Disposal Pathways Start Generate Waste (e.g., unused compound, contaminated labware, solutions) Collect Collect all waste streams in a designated, leak-proof, and clearly labeled hazardous waste container. Start->Collect Decision Is chemical deactivation feasible and performed by trained personnel? Collect->Decision Deactivation Chemical Deactivation Protocol (e.g., Al/Ni Alloy Reduction) Decision->Deactivation Yes DirectDisposal Direct Disposal (No Treatment) Decision->DirectDisposal No EHS Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor. Deactivation->EHS DirectDisposal->EHS Incineration Final Disposal via High-Temperature Incineration EHS->Incineration

Caption: Disposal decision workflow for p-Chloro-N-methyl-N-nitrosoaniline waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Designate a specific, leak-proof, and chemically compatible container for all p-Chloro-N-methyl-N-nitrosoaniline waste. This includes pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves).[1]

    • The container must be clearly labeled with the chemical name ("p-Chloro-N-methyl-N-nitrosoaniline Waste"), the appropriate hazard warnings (e.g., "Toxic," "Carcinogen"), and the accumulation start date.[1]

    • Store the waste container in a secondary containment tray within a fume hood or a designated, well-ventilated waste storage area.[7]

  • Chemical Degradation (Optional - For Experienced Personnel Only):

    • Principle: For larger quantities, chemical degradation can render the waste less hazardous. A well-documented method for N-nitrosamines is reduction to the corresponding, less hazardous amine using an aluminum-nickel (Al/Ni) alloy in an aqueous alkali solution.[4][8][9] This method has been shown to achieve at least 99.98% destruction for tested nitrosamides.[8][9]

    • Protocol Outline:

      • This procedure must be performed in a fume hood.

      • Dilute the nitrosamine waste to a concentration of <10 µg/L in an appropriate solvent.[4]

      • Slowly add aluminum-nickel alloy powder to the solution.

      • Gradually increase the basicity of the medium (e.g., by the controlled addition of aqueous alkali).[8][9]

      • Allow the reaction to proceed until completion. The completeness of the reaction can be verified by analytical methods like chromatography to confirm the disappearance of the parent N-nitroso compound.[8][9]

      • Once the reaction is complete, filter the mixture. The resulting liquid can be disposed of after being absorbed onto a non-burnable solid material.[4]

    • Causality: The Al/Ni alloy acts as a reducing agent in the basic solution, cleaving the N-N bond of the nitroso group and reducing it to an amino group, thus destroying the carcinogenic functionality.

  • Final Disposal:

    • Whether chemically treated or not, the sealed and labeled waste container must be handed over to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]

    • The standard and most effective method for the final destruction of this type of waste is high-temperature incineration.[4] All contaminated solid materials, including rags and absorbents, should be enclosed in sealed plastic bags, labeled as carcinogenic waste, and sent for incineration.[4]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe management and disposal of p-Chloro-N-methyl-N-nitrosoaniline, protecting themselves, their colleagues, and the environment.

References

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  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. Link

  • BenchChem. (2025). Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide. BenchChem. Link

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  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). National Academies Press. Link

  • Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 2,3-Dichloroaniline. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-3-nitroaniline. Link

  • Loba Chemie. (2016). P-CHLORO-O-NITROANILINE FOR SYNTHESIS MSDS. Link

  • U.S. Environmental Protection Agency (EPA). (2012). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). Link

  • Cheméo. (n.d.). Chemical Properties of p-Chloroaniline (CAS 106-47-8). Link

  • U.S. Environmental Protection Agency (EPA). (2012). Technical Fact Sheet - N-Nitroso-dimethylamine (NDMA). 11

  • Loba Chemie. (2016). O-CHLORO–P-NITROANILINE FOR SYNTHESIS MSDS. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-N-methylaniline. Link

  • Fisher Scientific. (2025). Safety Data Sheet: p-Chloroaniline hydrochloride. Link

  • CPAchem. (2024). Safety data sheet: N-Methyl-N-nitrosoaniline. Link

  • ECHEMI. (n.d.). N-Methyl-N-nitrosoaniline SDS. Link

  • U.S. Environmental Protection Agency (EPA). (1984). Method 607: Nitrosamines. Link

  • Technology Centre Mongstad. (2011). Environmental Guidelines and Regulations for Nitrosamines: A Policy Summary. Link

  • Google Patents. (n.d.). CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions. Link

  • Chhabra, R. S., et al. (1990). Toxicity of p-chloroaniline in rats and mice. Food and Chemical Toxicology, 28(10), 717-720. Link

  • Manasa Life Sciences. (n.d.). N-Methyl-N-nitrosoaniline. Link

  • PubChem. BENZYLAMINE, p-CHLORO-N-METHYL-N-NITROSO- (Compound). National Center for Biotechnology Information. Link

  • Pizon, A. F., et al. (2009). Toxicology laboratory analysis and human exposure to p-chloroaniline. Clinical Toxicology, 47(7), 724-727. Link

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484. Link

  • U.S. Environmental Protection Agency (EPA). (2007). Provisional Peer Reviewed Toxicity Values for p-Chloroaniline. Link

  • BenchChem. (n.d.). In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline. Link

  • CAMEO Chemicals. (n.d.). 4-CHLORO-2-NITROANILINE. National Oceanic and Atmospheric Administration. Link

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